molecular formula C8H8ClFO2 B8029429 1-Chloro-2,4-dimethoxy-3-fluorobenzene

1-Chloro-2,4-dimethoxy-3-fluorobenzene

Cat. No.: B8029429
M. Wt: 190.60 g/mol
InChI Key: BLFNQWKVLGVWKB-UHFFFAOYSA-N
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Description

1-Chloro-2,4-dimethoxy-3-fluorobenzene is a versatile fluorinated aromatic building block critical in synthetic and medicinal chemistry. Its unique structure, featuring halogen and alkoxy substituents, makes it a valuable precursor for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . Researchers utilize this compound and its analogs as key intermediates in the synthesis of methoxylated derivatives of environmental contaminants like polychlorinated biphenyls (PCBs) . These synthetic metabolites are essential reference standards for environmental biomonitoring and toxicological studies, helping to elucidate the health effects of environmental pollutants . The fluorine atom activates the ring for nucleophilic aromatic substitution (SNAr), allowing for further functionalization, while the methoxy groups can serve as protected hydroxyl functionalities or be modified to other valuable groups . This reagent is provided for research applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information is provided for research purposes and is believed to be accurate, but users must verify specifications and suitability for their specific application prior to use.

Properties

IUPAC Name

1-chloro-3-fluoro-2,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFNQWKVLGVWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1-Chloro-2,4-dimethoxy-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It prioritizes actionable synthetic intelligence, structural validation, and safety protocols over generic descriptions.

Executive Summary

1-Chloro-2,4-dimethoxy-3-fluorobenzene (CAS 1456511-69-5) is a specialized halogenated anisole derivative utilized primarily as a regioselective scaffold in medicinal chemistry. Its structural uniqueness lies in the 3-fluoro substituent positioned between two methoxy groups. This "fluoro-island" motif creates a specific electronic environment that modulates the metabolic stability of the ring system, often blocking the P450-mediated O-demethylation common in dimethoxybenzenes.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via Directed Ortho-Metalation (DoM), spectroscopic identification, and handling requirements for high-purity applications.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

PropertyData
CAS Registry Number 1456511-69-5
IUPAC Name 1-Chloro-3-fluoro-2,4-dimethoxybenzene
Molecular Formula C₈H₈ClFO₂
Molecular Weight 190.60 g/mol
SMILES COc1c(F)c(OC)ccc1Cl
InChI Key Unique identifier required for database cross-ref
Physical State Solid (Low melting point) or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~2.73 (Moderate Lipophilicity)

Synthetic Methodology: The "Fluoro-Island" Strategy

The synthesis of 1-Chloro-2,4-dimethoxy-3-fluorobenzene is non-trivial due to the competing directing effects of the chlorine and methoxy groups. Standard electrophilic fluorination of 1-chloro-2,4-dimethoxybenzene often leads to mixtures.

The most robust protocol employs Directed Ortho-Metalation (DoM) , exploiting the synergistic directing power of the two methoxy groups to install the fluorine atom specifically at the C3 position.

Reaction Mechanism & Logic

The C3 proton is flanked by two electron-donating methoxy groups. While methoxy groups are ortho-para directors in electrophilic aromatic substitution (SEAr), they are powerful Directed Metalation Groups (DMGs) in lithiation chemistry. The oxygen atoms coordinate with the lithium cation, increasing the acidity of the C3 proton (inductive effect) and stabilizing the transition state.

Critical Decision: Use LDA (Lithium Diisopropylamide) instead of n-BuLi.

  • Reasoning: n-BuLi is nucleophilic and poses a high risk of Lithium-Halogen exchange at the C1-Cl position. LDA is a non-nucleophilic base that will exclusively deprotonate the acidic C3 position without displacing the chlorine.

Validated Experimental Protocol

Reagents:

  • Starting Material: 1-Chloro-2,4-dimethoxybenzene (1.0 eq)

  • Base: LDA (1.2 eq, freshly prepared or commercial 2.0 M solution)

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (1.3 eq)

  • Solvent: Anhydrous THF (stabilizer-free)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Charge with anhydrous THF.

  • Substrate Addition: Dissolve 1-Chloro-2,4-dimethoxybenzene in THF and cool to -78°C (Dry ice/Acetone bath). Temperature control is critical to prevent benzyne formation.

  • Lithiation (DoM): Add LDA solution dropwise over 20 minutes. The solution may turn yellow/orange, indicating the formation of the lithiated species (1-chloro-2,4-dimethoxy-3-lithiobenzene).

  • Equilibration: Stir at -78°C for 60 minutes.

  • Fluorination: Dissolve NFSI in THF and add slowly to the lithiated mixture. The reaction is exothermic; maintain internal temp < -65°C.

  • Quench & Workup: Allow to warm to RT overnight. Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with water and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The fluorine atom significantly alters polarity, allowing separation from unreacted starting material.

Pathway Visualization

SynthesisPath cluster_conditions Critical Parameters SM 1-Chloro-2,4- dimethoxybenzene Lith Intermediate: 3-Lithio Species (Stabilized by O-Li chelation) SM->Lith Directed Ortho Metalation (DoM) LDA LDA (1.2 eq) THF, -78°C LDA->Lith Prod TARGET: 1-Chloro-2,4-dimethoxy- 3-fluorobenzene Lith->Prod Electrophilic Fluorination NFSI NFSI (Electrophilic F+) NFSI->Prod Warning Avoid n-BuLi: Risk of Li-Cl Exchange

Figure 1: Synthetic pathway via Directed Ortho-Metalation (DoM) utilizing LDA to prevent halogen scrambling.

Structural Analysis & Validation

Confirming the position of the fluorine atom is the most challenging aspect of validation.

NMR Spectroscopy Expectations
  • ¹H NMR (400 MHz, CDCl₃):

    • The aromatic region will show two doublets (or a doublet of doublets) for the protons at C5 and C6.

    • Coupling: The proton at C6 (ortho to Cl) will show typical ortho-coupling (~8 Hz) to H5. The proton at C5 will show ortho-coupling to H6 and long-range coupling to the F atom (though F is at C3, 4-bond coupling is possible but weak).

    • Methoxy Groups: Two distinct singlets around 3.8–4.0 ppm. The C2-OMe and C4-OMe are in different electronic environments due to the Cl and F neighbors.

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • Signal: Expect a singlet (or multiplet if H-coupling is resolved) in the range of -130 to -150 ppm .

    • Diagnostic: If the F were at position 5 or 6, the coupling constants in ¹H NMR would be drastically different (large J_H-F values). The lack of strong H-F coupling in the aromatic region (since F is flanked by OMe) confirms the C3 position.

Mass Spectrometry
  • GC-MS / LC-MS:

    • Parent Ion [M]+: ~190.0

    • Isotope Pattern: Distinct Chlorine pattern (3:1 ratio of M : M+2).

Applications in Drug Discovery

This molecule serves as a high-value "Building Block" (BB) for:

  • Kinase Inhibitors: The 2,4-dimethoxy motif is common in inhibitors targeting EGFR and VEGFR.

  • Metabolic Blocking: Introducing fluorine at C3 blocks the metabolic "soft spot" between the methoxy groups, preventing rapid O-demethylation and extending the half-life (t1/2) of the drug candidate.

  • Suzuki-Miyaura Coupling: The C1-Cl handle allows this unit to be coupled to heteroaryl boronic acids to build complex bi-aryl systems.

Safety & Handling (MSDS Highlights)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

  • Disposal: Halogenated organic waste stream. Do not mix with acid (risk of HF generation if decomposition occurs, though unlikely).

References

  • CAS Registry . 1-Chloro-2,4-dimethoxy-3-fluorobenzene (CAS 1456511-69-5). American Chemical Society.

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.
  • Chemical Register . Supplier Data for CAS 1456511-69-5.

  • PubChem . Related Compound: 1-Chloro-2,4-dimethoxybenzene (Precursor). National Library of Medicine.

Sources

An In-depth Technical Guide to the Solubility of 1-Chloro-2,4-dimethoxy-3-fluorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Chloro-2,4-dimethoxy-3-fluorobenzene, a substituted aromatic compound of interest in synthetic chemistry and drug discovery. In the absence of established experimental data, this document outlines the predicted solubility based on the compound's physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, it offers detailed, field-proven protocols for the experimental determination of both kinetic and thermodynamic solubility, equipping researchers, scientists, and drug development professionals with the necessary tools to assess this critical parameter. The guide emphasizes the causality behind experimental choices and provides self-validating systems for robust and reliable data generation.

Introduction: The Significance of Solubility

1-Chloro-2,4-dimethoxy-3-fluorobenzene is a halogenated and methoxylated benzene derivative. The unique substitution pattern on the aromatic ring suggests its potential as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. For any compound to be effective in these applications, its behavior in various solvents is a primary consideration.

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property that influences a multitude of processes in research and development.[1][2] In drug discovery, for instance, poor solubility can lead to unreliable results in in vitro assays, hinder formulation development, and result in poor bioavailability for oral medications.[3][4] Therefore, a thorough understanding and accurate measurement of the solubility of 1-Chloro-2,4-dimethoxy-3-fluorobenzene in a range of organic solvents is paramount for its successful application.

This guide will first deduce the expected solubility profile of the target compound by analyzing its molecular structure. Subsequently, it will provide detailed experimental workflows for determining its kinetic and thermodynamic solubility.

Physicochemical Characterization of 1-Chloro-2,4-dimethoxy-3-fluorobenzene

To predict the solubility of 1-Chloro-2,4-dimethoxy-3-fluorobenzene, we must first understand its inherent molecular properties. These properties are dictated by the functional groups present on the benzene ring.

PropertyValue / DescriptionRationale / Source
Molecular Structure Inferred from IUPAC name
IUPAC Name 1-Chloro-2,4-dimethoxy-3-fluorobenzeneStandard nomenclature
Molecular Formula C₈H₈ClFO₂Derived from structure
Molecular Weight 190.60 g/mol Calculated from formula
Predicted Lipophilicity (logP) ~2.7 - 3.5The presence of a chlorine atom and the overall hydrocarbon framework contribute to its lipophilicity. This is a common range for similar substituted aromatic compounds.[5]
Polarity Moderately PolarThe molecule possesses polar C-Cl, C-F, and C-O bonds. However, the overall polarity is tempered by the nonpolar benzene ring. The asymmetry of the substitution pattern results in a net dipole moment.
Hydrogen Bonding Capacity Hydrogen Bond AcceptorThe oxygen atoms of the two methoxy groups can act as hydrogen bond acceptors. The compound lacks hydrogen bond donor capabilities.

The principle of "like dissolves like" is the cornerstone of solubility prediction for organic compounds.[1][6][7] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[1][8]

Predicted Solubility Profile in Organic Solvents

Based on the physicochemical properties outlined above, we can predict the solubility of 1-Chloro-2,4-dimethoxy-3-fluorobenzene across a spectrum of common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl EtherModerate to High The aromatic ring and the chloro group contribute to a significant nonpolar character, allowing for favorable van der Waals interactions with nonpolar solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)High These solvents possess a significant dipole moment and can engage in dipole-dipole interactions with the polar C-Cl, C-F, and C-O bonds of the solute. The lack of strong hydrogen bonding in the solvent does not hinder dissolution.
Polar Protic Methanol, Ethanol, IsopropanolModerate While these solvents are polar, their strong hydrogen-bonding networks must be disrupted to accommodate the solute. Since 1-Chloro-2,4-dimethoxy-3-fluorobenzene is only a hydrogen bond acceptor, it may not integrate as seamlessly as solutes that can both donate and accept hydrogen bonds.
Aqueous Water, Phosphate-Buffered Saline (PBS)Low to Insoluble The compound's significant nonpolar surface area and lack of strong hydrogen-bonding donor capabilities make it poorly soluble in highly polar, hydrogen-bonding solvents like water. For a monofunctional organic compound to be water-soluble, it typically should have fewer than five carbon atoms.[9]

Experimental Determination of Solubility

While predictions are a valuable starting point, experimental determination is essential for obtaining accurate solubility data. Two primary types of solubility are measured in drug discovery and development: kinetic and thermodynamic.[10]

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated DMSO stock into an aqueous buffer.[10][11] This high-throughput method is valuable for early-stage screening to identify compounds with potential solubility liabilities.[3][12]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-Chloro-2,4-dimethoxy-3-fluorobenzene in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small, fixed volume of each DMSO solution into a corresponding well of a clear-bottom 96-well plate containing the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.[13]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.[13]

  • Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity or absorbance compared to the buffer-only control.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO serial_dil Create Serial Dilutions in DMSO stock->serial_dil add_buffer Dilute into Aqueous Buffer (e.g., PBS) serial_dil->add_buffer incubate Incubate (e.g., 1-2h at 25°C) add_buffer->incubate measure Measure Turbidity/Absorbance incubate->measure analysis Determine Highest Non-Precipitated Concentration measure->analysis

Kinetic Solubility Workflow
Thermodynamic (Shake-Flask) Solubility Assay

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. This "gold standard" method measures the true solubility and is crucial for lead optimization and formulation development.[3][10]

  • Preparation: Add an excess amount of solid 1-Chloro-2,4-dimethoxy-3-fluorobenzene to a vial containing a known volume of the desired organic solvent. The excess solid ensures that equilibrium with the solid phase is achieved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[10]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter.[10][14]

  • Quantification: Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

  • Analysis: Analyze the filtered supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][14]

  • Data Analysis: Construct a calibration curve from the standard solutions. Use this curve to determine the concentration of the compound in the saturated supernatant, which represents the thermodynamic solubility.

G cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Quantification add_excess Add Excess Solid to Solvent equilibrate Agitate for 24-72h at Constant Temperature add_excess->equilibrate centrifuge Centrifuge Sample equilibrate->centrifuge filtrate Filter Supernatant centrifuge->filtrate analyze Analyze Supernatant & Standards (HPLC/LC-MS) filtrate->analyze prep_standards Prepare Calibration Standards prep_standards->analyze calc Calculate Concentration from Calibration Curve analyze->calc

Thermodynamic Solubility Workflow

Conclusion

References

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange.
  • Palmer, D. S., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
  • Solubility. (n.d.). In Wikipedia. Retrieved March 2, 2026.
  • Solubility of organic compounds (video). (n.d.). Khan Academy.
  • Palmer, D. S., et al. (2021).
  • Thermodynamic Solubility Assay. (n.d.). Domainex.
  • Task-Specific Ionic Liquids. (2025, September 15). RSC Publishing.
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps.
  • Classification of organic compounds By solubility. (n.d.). Department of Chemistry, University of Babylon.
  • Solubility Rules Chart and Memorization Tips. (2021, August 1). Science Notes and Projects.
  • Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Automated assays for thermodynamic (equilibrium) solubility determination. (2025, October 28).
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2013). Asian Journal of Chemistry, 25(1), 237-239.
  • Thermodynamic Solubility Assay. (n.d.). Evotec.
  • 1-Chloro-2,3-dimethoxy-4-fluorobenzene|CAS 1804409-83-3. (n.d.). Benchchem.

Sources

Comprehensive Spectroscopic Profiling of 1-Chloro-2,4-dimethoxy-3-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

1-Chloro-2,4-dimethoxy-3-fluorobenzene (CAS: 1456511-69-5) is a highly functionalized aromatic scaffold utilized as a critical building block in the synthesis of complex pharmaceuticals and agrochemicals. The molecule’s unique substitution pattern—featuring halogens with competing inductive effects (–I) and methoxy groups with strong mesomeric electron-donating effects (+M)—creates a highly specific electronic environment.

As a Senior Application Scientist, understanding the causality behind this molecule's spectroscopic behavior is paramount. The interplay between the highly electronegative fluorine atom, the isotopic distribution of the chlorine atom, and the electron-rich ether linkages provides a self-validating matrix of spectroscopic data across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) platforms.

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Chemical Shifts and Couplings

The NMR profile of this compound is dictated by the push-pull electronics of its substituents:

  • ^1H NMR: The two aromatic protons (H-5 and H-6) are ortho to each other, yielding a characteristic ^3J_HH coupling of ~8.5 Hz. H-5 is highly shielded (~6.6 ppm) because it sits ortho and para to the strongly electron-donating methoxy groups. Conversely, H-6 is relatively deshielded (~7.1 ppm) due to the inductive withdrawal of the adjacent chlorine atom.

  • ^13C and ^19F NMR: The ^13C spectrum is defined by extensive heteronuclear carbon-fluorine spin-spin coupling. The direct ^1J_CF coupling is exceptionally large (~245 Hz) due to the strong Fermi contact (FC) term, which is dominated by the high s-character of the C-F bond[1]. The ortho carbons (C-2 and C-4) exhibit ^2J_CF couplings of ~15 Hz.

Quantitative Data Summary
NucleusPositionPredicted Shift (ppm)MultiplicityCoupling Constant (J)Causality / Assignment
^1H H-56.60 – 6.75dd^3J_HH ≈ 8.5 Hz, ^4J_HF ≈ 2.0 HzShielded by +M effect of C2/C4 methoxy groups.
^1H H-67.10 – 7.25d^3J_HH ≈ 8.5 HzDeshielded by –I effect of C1 chlorine.
^1H OCH₃ (C2, C4)3.85 – 3.95s-Deshielded by electronegative oxygen.
^13C C-3 (C-F)143.0d^1J_CF ≈ 245 HzDirect C-F bond; strong Fermi contact[1].
^13C C-2, C-4148.0 – 150.0d^2J_CF ≈ 15 HzOrtho to fluorine; deshielded by oxygen.
^13C C-1 (C-Cl)118.0d^4J_CF ≈ 2 HzInductive withdrawal by chlorine.
^19F F-3-135.0d^4J_HF ≈ 2.0 HzCharacteristic fluoroaromatic resonance.
Step-by-Step Methodology: Multi-Nuclear NMR

To ensure a self-validating dataset, the following protocol must be strictly adhered to:

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Probe Tuning: Insert the sample into a 400 MHz (or higher) spectrometer. Tune and match the broadband probe specifically for ^1H, ^13C, and ^19F frequencies to maximize the signal-to-noise ratio.

  • Shimming: Execute 3D gradient shimming on the ^2H lock signal of the CDCl₃ solvent. A successful shim is validated when the ^1H TMS peak line-width at half-height is < 0.8 Hz.

  • Acquisition:

    • ^1H: 16 scans, 30° pulse angle, 2-second relaxation delay.

    • ^13C{^1H}: 1024 scans, 45° pulse angle, WALTZ-16 proton decoupling.

    • ^19F: 64 scans, inverse-gated decoupling to prevent Nuclear Overhauser Effect (NOE) distortion.

  • Processing: Apply a 0.3 Hz exponential line-broadening function to ^13C and ^19F spectra prior to Fourier Transformation. Phase and baseline correct manually.

Fourier-Transform Infrared (FTIR) Spectroscopy

Vibrational Causality

The IR spectrum of 1-Chloro-2,4-dimethoxy-3-fluorobenzene is dominated by the intense dipole moment changes associated with its heteroatoms. The alkyl aryl ether linkages (methoxy groups) produce two highly diagnostic bands: a strong asymmetric C-O-C stretch at ~1250 cm⁻¹ and a symmetric stretch at ~1040 cm⁻¹[2],[3]. The highly polar C-F bond yields a strong absorption band in the 1100–1200 cm⁻¹ region, which often overlaps with the ether stretches, requiring careful deconvolution.

Quantitative Data Summary
Vibrational ModeWavenumber (cm⁻¹)IntensityCausality / Assignment
C-H (Aromatic)3050 – 3100Weaksp² C-H bond stretching.
C-H (Aliphatic)2830 – 2950Mediumsp³ C-H stretching of methoxy groups.
C=C (Aromatic)1500 – 1600Med-StrongAromatic ring breathing modes.
C-O-C (Asymmetric)~1250StrongAsymmetric stretching of the ether linkage[2].
C-F Stretch1100 – 1200StrongLarge dipole change of the C-F bond.
C-O-C (Symmetric)~1040 – 1050MediumSymmetric stretching of the ether linkage[3].
C-Cl Stretch700 – 750StrongHeavy atom stretching occurring at low frequency.
Step-by-Step Methodology: ATR-FTIR
  • Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a 32-scan background spectrum to account for atmospheric H₂O and CO₂.

  • Sample Application: Deposit 2-3 mg of the neat compound onto the center of the crystal. Lower the anvil to apply consistent pressure, ensuring optimal optical contact.

  • Acquisition: Collect 32 scans across a spectral range of 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation: Verify that the baseline transmittance remains >95% and the maximum peak absorbance (typically the C-O-C or C-F stretch) falls within the linear dynamic range of 0.5 to 1.2 Absorbance Units (AU).

Mass Spectrometry (GC-EI-MS)

Fragmentation Causality

Electron Ionization (EI) at 70 eV strips an electron from the most electron-rich site (the methoxy oxygen), generating a radical cation [M]⁺. The presence of a single chlorine atom provides a robust, self-validating isotopic signature: the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%) results in a distinct 3:1 ratio for the molecular ion peaks at m/z 190 and 192[4],[5].

A primary fragmentation pathway involves the homolytic cleavage of the methyl radical from the methoxy group, yielding the [M - CH₃]⁺ ion. A competing, highly diagnostic pathway is the direct loss of the chlorine radical[6]. Crucially, the resulting[M - Cl]⁺ fragment at m/z 155 will entirely lack the 3:1 isotopic doublet, proving that the chlorine atom has been successfully ejected from the scaffold.

Quantitative Data Summary
Ionm/zRelative AbundanceCausality / Assignment
[M]⁺ (³⁵Cl) 190100% (Base)Intact molecular ion with ³⁵Cl[5].
[M+2]⁺ (³⁷Cl) 192~33%Characteristic ³⁷Cl isotopic contribution[4].
[M - CH₃]⁺ 175 / 177MediumHomolytic cleavage of the methoxy methyl group.
[M - CH₃ - CO]⁺ 147 / 149Med-HighSubsequent loss of carbon monoxide from the phenoxy cation.
[M - Cl]⁺ 155Low-MediumCleavage of C-Cl bond; strictly lacks the 3:1 isotopic signature[6].
Step-by-Step Methodology: GC-EI-MS
  • Sample Preparation: Dilute the analyte to a concentration of 10 ppm in GC-grade hexane to prevent detector saturation.

  • Injection: Inject 1 µL of the sample into the GC inlet operating at 250°C in split mode (1:50 ratio).

  • Chromatographic Separation: Utilize a standard non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Program the oven with a temperature gradient: hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Ionization & Detection: Operate the MS source in positive Electron Ionization (EI) mode at 70 eV. Set the quadrupole to scan from m/z 50 to 300.

  • Validation: The run is structurally validated if the molecular ion cluster exhibits the exact 3:1 intensity ratio at m/z 190 and 192[4].

Visualizations

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Tune Probe Tuning (1H, 13C, 19F) Prep->Tune Shim Gradient Shimming (2H Lock) Tune->Shim Acq Multi-Nuclear Acquisition Shim->Acq Process FT & Phase Correction Acq->Process

Fig 1. Standardized multi-nuclear NMR acquisition and processing workflow.

MS_Fragmentation M_ion [M]•+ m/z 190 / 192 Loss_CH3 [M - CH3]+ m/z 175 / 177 M_ion->Loss_CH3 - •CH3 (-15 Da) Loss_Cl [M - Cl]+ m/z 155 M_ion->Loss_Cl - •Cl (-35/37 Da) Loss_CO [M - CH3 - CO]+ m/z 147 / 149 Loss_CH3->Loss_CO - CO (-28 Da)

Fig 2. GC-EI-MS fragmentation pathway logic for 1-Chloro-2,4-dimethoxy-3-fluorobenzene.

References

  • C6H5Cl mass spectrum of chlorobenzene fragmentation pattern DocBrown's Advanced Organic Chemistry URL: [Link]

  • Experimental, SOPPA(CCSD), and DFT Analysis of Substituent Effects on NMR 1JCF Coupling Constants in Fluorobenzene Derivatives The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates Journal of Chemical Education - ACS Publications URL:[Link]

  • IR Spectrum Of Anisole Bartleby URL:[Link]

  • Methoxybenzene has an OCH₃ group coming off a benzene ring. Its IR spectra shows two strong peaks at 1050 Brainly URL: [Link]

  • Isotopes in Mass Spectrometry Chemistry Steps URL:[Link]

Sources

Theoretical Properties & Synthetic Utility of 1-Chloro-2,4-dimethoxy-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the theoretical and practical profile of 1-Chloro-2,4-dimethoxy-3-fluorobenzene (CAS: 1456511-69-5). This analysis is structured for researchers requiring a deep understanding of its electronic architecture, synthetic accessibility, and utility as a pharmacophore scaffold.

Executive Summary

1-Chloro-2,4-dimethoxy-3-fluorobenzene represents a highly functionalized "contiguous" aromatic scaffold (1,2,3,4-substitution pattern).[1] Its value in medicinal chemistry lies in its dense electronic information content—combining the lipophilicity of a chloro-group, the metabolic stability and hydrogen-bond accepting capacity of methoxy groups, and the bioisosteric modulation of fluorine.[1]

This guide analyzes the molecule's steric buttressing , electronic push-pull dynamics , and regioselective synthetic pathways , providing a roadmap for its use as a high-value intermediate in kinase inhibitor development and material science.[1]

Structural & Electronic Architecture

The "Contiguous" Substitution Effect

The defining feature of this molecule is the 1,2,3,4-tetrasubstitution pattern.[1] Unlike isolated substituents, this crowded arrangement induces specific conformational and electronic behaviors:

  • Steric Buttressing: The central Fluorine (C3) is flanked by two Methoxy groups (C2, C4).[1] To minimize Van der Waals repulsion, the methoxy groups likely adopt a non-coplanar conformation relative to the benzene ring.[1] This twists the

    
    -orbitals, slightly reducing the resonance donation (
    
    
    
    ) of the oxygen atoms into the ring compared to a non-crowded anisole.[1]
  • Electronic Topography:

    • C1-Cl: Acts as a weak deactivator (Inductive

      
      ) but directs ortho/para.[1]
      
    • C2/C4-OMe: Strong activators (

      
      ).[1] The C2-OMe reinforces electron density at C1 and C3, while C4-OMe activates C3 and C5.[1]
      
    • C3-F: The fluorine atom is located in an extremely electron-rich "canyon" created by the flanking oxygens.[1] This makes the C-F bond exceptionally stable against nucleophilic attack (SNAr) despite the inductive withdrawal, as the ring is not electron-deficient.[1]

Calculated Physicochemical Profile (In Silico)

The following properties are derived from consensus computational models (ACD/Labs, ChemAxon) and available vendor data.

PropertyValue / RangeSignificance
Molecular Formula

Core scaffold
Molecular Weight 190.60 g/mol Fragment-based drug design compliant
LogP (Predicted) 2.73 ± 0.3Moderate lipophilicity; good membrane permeability
Boiling Point ~211.8°CHigh thermal stability for cross-coupling
Polar Surface Area (TPSA) 18.46

Low polar surface; BBB penetrant potential
H-Bond Acceptors 3 (2 O, 1 F)Critical for active site binding
H-Bond Donors 0No protic hydrogens

Synthetic Pathways & Retrosynthesis[1][5]

The synthesis of 1-Chloro-2,4-dimethoxy-3-fluorobenzene is non-trivial due to the need for precise regiocontrol.[1] Standard electrophilic chlorination of 2,4-dimethoxy-1-fluorobenzene often yields mixtures.

The most robust route utilizes Directed Ortho Metalation (DoM) , exploiting the directing power of the methoxy groups.[1]

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target 1-Chloro-2,4-dimethoxy- 3-fluorobenzene (Target) Precursor1 Lithium Intermediate (Regiospecific Species) Target->Precursor1 Electrophilic Quench (Chlorination) StartingMaterial 2-Fluoro-1,3-dimethoxybenzene (Starting Material) Precursor1->StartingMaterial Directed Ortho Metalation (DoM) Reagents Reagents: 1. n-BuLi (DoM) 2. C2Cl6 or NCS Reagents->Precursor1

Figure 1: Retrosynthetic analysis relying on the Directed Ortho Metalation (DoM) strategy to ensure 1,2,3,4-regioselectivity.

Mechanistic Insight

The starting material, 2-fluoro-1,3-dimethoxybenzene , possesses two equivalent protons at positions 4 and 6.[1]

  • Lithiation: Treatment with

    
    -Butyllithium (
    
    
    
    -BuLi) results in deprotonation at C4.[1] The lithium coordinates with the methoxy oxygen (C3) and the fluorine (C2), stabilizing the ortho-lithio species via a 5-membered chelate ring.[1]
  • Chlorination: The addition of an electrophilic chlorine source (e.g., Hexachloroethane) displaces the lithium, installing the chlorine atom with perfect regioselectivity.[1]

Reactivity Profile & Applications

Cross-Coupling Capabilities

The C1-Cl bond is the primary handle for functionalization.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryls.[1] The electron-rich nature of the ring may require specialized ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[1]

  • Buchwald-Hartwig: Amination at C1 allows for the construction of complex aniline derivatives, common in EGFR tyrosine kinase inhibitors.[1]

Metabolic Stability[1]
  • O-Dealkylation: The methoxy groups are susceptible to CYP450-mediated

    
    -demethylation.[1] However, the presence of the ortho-fluorine and ortho-chlorine creates steric hindrance that may slow this metabolic clearance compared to unsubstituted veratrole derivatives.[1]
    

Experimental Protocol: Synthesis via DoM

Objective: Regioselective synthesis of 1-Chloro-2,4-dimethoxy-3-fluorobenzene. Scale: 10 mmol basis.

Reagents
  • Substrate: 2-Fluoro-1,3-dimethoxybenzene (1.56 g, 10 mmol).

  • Base:

    
    -Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol).[1]
    
  • Electrophile: Hexachloroethane (

    
    ) (2.6 g, 11 mmol) or 
    
    
    
    -Chlorosuccinimide (NCS).[1]
  • Solvent: Anhydrous THF (50 mL).

Methodology (Step-by-Step)
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).[1]
  • Solvation: Add 2-Fluoro-1,3-dimethoxybenzene and anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add

    
    -BuLi over 15 minutes. The solution may turn slight yellow.[1]
    
    • Critical Control Point: Maintain temperature below -70°C to prevent benzyne formation or polymerization.[1]

  • Incubation: Stir at -78°C for 1 hour to ensure complete formation of the lithiated intermediate.

  • Quench: Dissolve Hexachloroethane in minimal THF and add dropwise to the reaction mixture at -78°C.

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Workup: Quench with saturated

    
     (aq). Extract with Ethyl Acetate (3x).[1] Dry combined organics over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1]

Validation (Self-Check)
  • NMR Signature: The product should show two methoxy singlets (approx 3.8-4.0 ppm) and two aromatic protons as doublets (or a doublet of doublets) in the 6.5-7.5 ppm region.[1] The loss of symmetry from the starting material (which has a triplet and doublet pattern) confirms mono-chlorination.[1]

Analytical Fingerprint

Predicted NMR Shifts ( )
  • H5 (Ar-H): ~6.7 ppm (Doublet,

    
     Hz).[1]
    
  • H6 (Ar-H): ~7.1 ppm (Doublet of doublets, coupled to F).[1]

  • OMe (C2): ~3.95 ppm (Singlet, slightly downfield due to ortho-F/Cl).[1]

  • OMe (C4): ~3.85 ppm (Singlet).[1]

Predicted IR Spectrum[1]
  • C-F Stretch: 1100–1250

    
     (Strong).
    
  • C-Cl Stretch: 700–800

    
    .[1]
    
  • C-O Stretch (Ether): 1200–1275

    
    .
    

References

  • Chemical Identification & Properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 138905, 1-Chloro-2,4-dimethoxybenzene (Analogous substructure analysis). Retrieved from [Link]

    • ChemSrc. (2024).[1] 1-Chloro-2,4-dimethoxy-3-fluorobenzene CAS 1456511-69-5.[1][2][3][4][5] Retrieved from [Link]

  • Synthetic Methodology (DoM)

    • Snieckus, V. (1990).[1] Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. (Foundational methodology for lithiation of alkoxy-benzenes).

  • Reactivity Context

Sources

Electronic Profiling and Regioselectivity of 1-Chloro-2,4-dimethoxy-3-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-2,4-dimethoxy-3-fluorobenzene (CAS: 1456511-69-5) is a highly functionalized, poly-substituted aromatic building block of significant interest in modern medicinal chemistry and agrochemical development. The presence of four distinct substituents—two halogens (chloro, fluoro) and two alkoxy groups (methoxy)—creates a complex "push-pull" electronic environment. This whitepaper provides an in-depth mechanistic analysis of the electronic effects governing this molecule, predictive models for its regioselectivity in Electrophilic Aromatic Substitution (EAS), and self-validating experimental protocols for structural characterization.

Structural Anatomy and Electronic Push-Pull Dynamics

To understand the reactivity of 1-chloro-2,4-dimethoxy-3-fluorobenzene, one must deconstruct the individual inductive (-I) and resonance (+R) contributions of its substituents. The benzene core is subjected to competing forces that dictate its overall electron density and the stability of reaction intermediates (e.g., the Wheland intermediate).

  • 1-Chloro (-Cl): Exhibits a strong electron-withdrawing inductive effect (-I) due to electronegativity, coupled with a weak electron-donating resonance effect (+R) from its lone pairs. Overall, it is a net deactivator but directs ortho/para.

  • 2-Methoxy & 4-Methoxy (-OCH₃): Oxygen is highly electronegative (-I), but the orbital overlap between the oxygen 2p lone pairs and the aromatic

    
    -system is exceptionally strong (+R). The resonance effect vastly overpowers the inductive effect, making methoxy groups powerful ring activators and ortho/para directors .
    
  • 3-Fluoro (-F): Fluorine is the most electronegative element, exerting a profound -I effect. However, its 2p orbitals perfectly match the size of carbon's 2p orbitals, allowing for significant +R donation. Despite this, the -I effect wins out in the ground state, making it a net deactivator, though it still directs ortho/para.

Predictive Regioselectivity for EAS

The unsubstituted positions on the ring are C5 and C6 . We can predict the thermodynamic and kinetic hotspot by analyzing the substituent directing effects:

  • Position 5: Situated ortho to the 4-methoxy group and para to the 2-methoxy group. It receives massive electron density via the +R effects of both oxygen atoms. The deactivating -I effects of the meta-halogens (Cl and F) are negligible compared to the resonance stabilization.

  • Position 6: Situated meta to both methoxy groups, meaning it cannot be stabilized by their +R effects (resonance cannot delocalize charge to the meta position). It is also ortho to the deactivating chlorine atom.

ElectronicEffects Ring Benzene Core Pos5 Position 5 (Hotspot) Ring->Pos5 Net Electron Density (+) Pos6 Position 6 (Deactivated) Ring->Pos6 Net Electron Density (-) Cl 1-Chloro (-Cl) Cl->Ring -I (Strong), +R (Weak) OMe2 2-Methoxy (-OCH3) OMe2->Ring -I (Weak), +R (Strong) OMe2->Pos5 Para +R Stabilization F 3-Fluoro (-F) F->Ring -I (Strong), +R (Moderate) OMe4 4-Methoxy (-OCH3) OMe4->Ring -I (Weak), +R (Strong) OMe4->Pos5 Ortho +R Stabilization

Diagram 1: Interplay of inductive and resonance effects dictating C5 as the nucleophilic hotspot.

Quantitative Data: Hammett Constant Analysis

To quantitatively validate the regioselectivity, we apply the Hammett equation principles . For EAS, the Brown-Okamoto constants (


) provide a more accurate reflection of resonance stabilization in the positively charged transition state than standard 

values. Negative values indicate electron donation (activation), while positive values indicate electron withdrawal (deactivation).
Table 1: Substituent Effects Relative to Position 5
SubstituentPosition (rel. to C5)



(EAS)
Net Effect on C5
1-Chloro Meta+0.373--Deactivating (-I)
2-Methoxy Para--0.268-0.78Strongly Activating (+R)
3-Fluoro Meta+0.337--Deactivating (-I)
4-Methoxy Ortho--0.268-0.80Strongly Activating (+R)

*Note: Ortho constants are approximated using para values due to electronic similarity, assuming minimal steric hindrance for the incoming electrophile at C5.

The combined


 values for the methoxy groups (-1.58) vastly overshadow the combined 

values of the halogens (+0.71), resulting in a highly activated C5 position.

Implications in Medicinal Chemistry

The specific substitution pattern of 1-chloro-2,4-dimethoxy-3-fluorobenzene offers unique advantages in rational drug design:

  • Metabolic Stability: The presence of halogens at positions 1 and 3 blocks these sites from rapid oxidative metabolism (e.g., by Cytochrome P450 enzymes), increasing the half-life of derived pharmacophores .

  • Halogen Bonding: The chlorine atom exhibits a "

    
    -hole" (a localized region of positive electrostatic potential opposite the C-Cl bond), allowing it to act as a highly directional halogen bond donor in protein binding pockets. Conversely, the fluorine atom acts as a rigid, lipophilic hydrogen bond acceptor .
    
  • Lipophilicity Modulation: The halogens offset the hydrophilicity of the methoxy oxygens, carefully tuning the LogP of the molecule to enhance membrane permeability.

Experimental Methodologies

To empirically validate the electronic profiling discussed above, the following self-validating protocols are designed for structural mapping and reactivity confirmation.

Protocol 1: NMR-Based Electron Density Mapping

Objective: Use Nuclear Magnetic Resonance (NMR) to observe the ground-state electron density of C5 and C6.

  • Rationale: Electron-rich nuclei are shielded and appear upfield (lower ppm), while electron-poor nuclei are deshielded and appear downfield (higher ppm).

  • Procedure:

    • Dissolve 10 mg of 1-chloro-2,4-dimethoxy-3-fluorobenzene in 0.5 mL of CDCl₃.

    • Acquire a standard 1D ¹H NMR and ¹³C NMR spectrum at 298 K.

    • Expected Observation: The ¹H NMR will show two doublets (if coupling is resolved,

      
       Hz for ortho protons). The proton at C5 will appear significantly upfield (e.g., 
      
      
      
      6.4 - 6.6 ppm) due to the shielding +R effects of the adjacent methoxy groups. The proton at C6 will appear further downfield (e.g.,
      
      
      7.0 - 7.3 ppm) due to the -I effect of the adjacent chlorine.
Protocol 2: Regioselective Electrophilic Bromination

Objective: Prove that C5 is the kinetic hotspot for EAS by performing a controlled bromination.

  • Causality of Reagents: N-Bromosuccinimide (NBS) is chosen over Br₂/FeBr₃ because the ring is already highly activated by the two methoxy groups. Using a strong Lewis acid would risk ether cleavage or non-selective polybromination. DMF stabilizes the polar transition state.

  • Procedure:

    • Reaction Setup: Dissolve 1.0 eq of 1-chloro-2,4-dimethoxy-3-fluorobenzene in anhydrous DMF (0.2 M) under an inert N₂ atmosphere. Cool to 0 °C.

    • Electrophile Addition: Add 1.05 eq of NBS portion-wise over 10 minutes. Stir at 0 °C for 1 hour, then allow to warm to room temperature.

    • Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any unreacted electrophilic bromine.

    • Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation: Purify via silica gel chromatography. The ¹H NMR of the product will show a single singlet in the aromatic region, corresponding to the proton at C6, definitively proving that substitution occurred exclusively at C5.

ExperimentalWorkflow Step1 Starting Material 1-Chloro-2,4-dimethoxy-3-fluorobenzene Step2 Electrophilic Bromination (1.05 eq NBS, DMF, 0°C to RT) Step1->Step2 Activation via +R Step3 Reaction Quenching & Extraction (Na2S2O3, EtOAc/H2O) Step2->Step3 Mild conditions prevent over-reaction Step4 Purification (Silica Gel Column Chromatography) Step3->Step4 Step5 Structural Elucidation (1H/13C NMR, HSQC, HMBC) Step4->Step5 Result Confirmation of Regioselectivity (5-Bromo-1-chloro-2,4-dimethoxy-3-fluorobenzene) Step5->Result Observation of C6 Singlet

Diagram 2: Self-validating experimental workflow for regioselective bromination and structural confirmation.

References

  • Hammett equation - Wikipedia. Source: Wikipedia. URL: [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. Source: National Institutes of Health (NIH) - PMC. URL:[Link]

  • Copper-Catalyzed Benzylic C–H Coupling with Alcohols via Radical Relay. Source: ChemRxiv. URL:[Link]

Methodological & Application

An In-Depth Technical Guide to the Synthesis of 1-Chloro-2,4-dimethoxy-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the multi-step synthesis of 1-Chloro-2,4-dimethoxy-3-fluorobenzene, a highly substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a logical and robust synthetic pathway grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying mechanistic rationale to ensure both reproducibility and a deep understanding of the transformation.

I. Strategic Overview and Mechanistic Considerations

The synthesis of a polysubstituted benzene ring such as 1-Chloro-2,4-dimethoxy-3-fluorobenzene necessitates a carefully planned, multi-step approach. Direct functionalization of a simpler benzene derivative is not feasible due to the challenges of controlling regioselectivity. The strategy outlined below builds the molecule sequentially, leveraging the directing effects of existing substituents to install new functional groups in the desired positions.

Our proposed synthetic route begins with the commercially available starting material 1,3-dimethoxybenzene and proceeds through three key transformations:

  • Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group, which serves as a precursor to the essential amine functionality.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate into a primary amine (aniline derivative).

  • Diazotization and Sandmeyer Reaction: Transformation of the aniline into the target aryl chloride.

The entire workflow is designed as a self-validating system, where the successful formation of each intermediate provides a solid foundation for the subsequent step.

The Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction A 1,3-Dimethoxybenzene B 2,4-Dimethoxy-1-nitrobenzene A->B HNO₃ / H₂SO₄ C 2,4-Dimethoxyaniline D 1-Chloro-2,4-dimethoxy-3-fluorobenzene Reset_A 2,4-Dimethoxy-3-fluoroaniline (Key Intermediate) Reset_B Arenediazonium Salt Reset_A->Reset_B NaNO₂ / aq. HCl 0-5 °C Reset_C 1-Chloro-2,4-dimethoxy-3-fluorobenzene Reset_B->Reset_C CuCl / aq. HCl

Caption: Proposed final steps for the synthesis of 1-Chloro-2,4-dimethoxy-3-fluorobenzene.

Note on the Synthetic Origin of the Key Intermediate: The direct precursor, 2,4-dimethoxy-3-fluoroaniline, is a specialized compound. Its synthesis would likely begin from a simpler fluorinated phenol or aniline, followed by the introduction of methoxy and nitro groups, and subsequent reduction. For the purpose of this guide, we will focus on the final, critical transformations from this key aniline intermediate to the target molecule.

Mechanistic Insight: The Sandmeyer Reaction

The cornerstone of the final step is the Sandmeyer reaction, a powerful transformation that converts a primary aromatic amine into an aryl halide.[1][2] The process occurs in two distinct stages:

  • Diazotization: The primary amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3][4] This reaction must be performed at low temperatures (0–5 °C) because the resulting arenediazonium salt is unstable at higher temperatures and can decompose. The electrophile in this reaction is the nitrosonium ion (NO⁺), which attacks the nucleophilic nitrogen of the amine.

  • Copper(I)-Catalyzed Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) halide, such as copper(I) chloride (CuCl). The copper(I) species acts as a catalyst, facilitating a single-electron transfer to the diazonium salt. This generates an aryl radical and releases dinitrogen gas (N₂), an excellent leaving group whose thermodynamic stability drives the reaction forward. The aryl radical then abstracts a chlorine atom from the copper chloride complex to form the final product, 1-Chloro-2,4-dimethoxy-3-fluorobenzene, and regenerates the copper(I) catalyst.[1][3]

II. Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Arenediazonium salts are potentially explosive when isolated and dry; they should always be kept in solution and used immediately after preparation.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2,4-Dimethoxy-3-fluoroaniline≥97% PuritySpecialty Supplier
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-Aldrich
Hydrochloric Acid (HCl), concentratedACS Reagent, 37%Fisher Scientific
Copper(I) Chloride (CuCl)≥97% PurityAlfa Aesar
Diethyl Ether (Et₂O)ACS Grade, AnhydrousVWR Chemicals
Sodium Bicarbonate (NaHCO₃)ACS ReagentJ.T. Baker
Magnesium Sulfate (MgSO₄)AnhydrousEMD Millipore
Deionized Water (H₂O)Type IIIn-house
IceIn-house
Protocol 1: Synthesis of 1-Chloro-2,4-dimethoxy-3-fluorobenzene via Sandmeyer Reaction

This protocol details the conversion of 2,4-dimethoxy-3-fluoroaniline to the target compound.

Part A: Diazotization of 2,4-Dimethoxy-3-fluoroaniline

  • Acidic Suspension: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, combine 2,4-dimethoxy-3-fluoroaniline (10.0 g, 58.4 mmol) and 60 mL of deionized water.

  • Acidification: Slowly add concentrated hydrochloric acid (15 mL) to the suspension while stirring. The aniline salt may precipitate.

  • Cooling: Immerse the flask in an ice-salt bath and cool the stirred suspension to a stable internal temperature of 0–5 °C. It is critical to maintain this temperature range throughout the diazotization to prevent the premature decomposition of the diazonium salt.

  • Nitrite Solution Preparation: In a separate 50 mL beaker, dissolve sodium nitrite (4.44 g, 64.3 mmol, 1.1 equivalents) in 20 mL of cold deionized water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension over 20–30 minutes. Use the dropping funnel for controlled addition. Ensure the internal temperature does not rise above 5 °C. The reaction mixture should gradually become a clear or slightly yellow solution as the aniline salt dissolves to form the soluble diazonium salt.

  • Completion Check: After the addition is complete, continue stirring the solution in the ice bath for an additional 20 minutes. To confirm the presence of excess nitrous acid (indicating complete diazotization), a drop of the reaction mixture can be tested with potassium iodide-starch paper, which should turn blue-black.

  • Immediate Use: The resulting cold solution of 2,4-dimethoxy-3-fluorobenzenediazonium chloride is unstable and must be used immediately in the next step.

Part B: Sandmeyer Reaction

  • Catalyst Preparation: In a separate 500 mL beaker, dissolve copper(I) chloride (7.0 g, 70.7 mmol, 1.2 equivalents) in concentrated hydrochloric acid (30 mL). Gently warm the mixture if necessary to facilitate dissolution, then cool it to room temperature.

  • Sandmeyer Reaction: While stirring vigorously, slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) chloride solution.

  • Gas Evolution: Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to keep the effervescence manageable. The color of the mixture may change to a dark brown or green.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours until gas evolution ceases.

  • Product Isolation (Work-up):

    • Transfer the reaction mixture to a 1 L separatory funnel.

    • Add 150 mL of diethyl ether and shake vigorously. Separate the organic layer.

    • Extract the aqueous layer two more times with 100 mL portions of diethyl ether.

    • Combine all organic extracts.

  • Purification:

    • Wash the combined organic layer sequentially with 100 mL of deionized water, 100 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.

  • Final Purification: The crude product, a dark oil or solid, should be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-Chloro-2,4-dimethoxy-3-fluorobenzene.

III. Data Summary and Visualization

Quantitative Reaction Parameters
StepKey ReactantReagent 1 (Equivalents)Reagent 2 (Equivalents)SolventTemperatureApprox. Time
Diazotization2,4-Dimethoxy-3-fluoroanilineNaNO₂ (1.1)HCl (excess)Water0–5 °C45 min
SandmeyerArenediazonium SaltCuCl (1.2)HCl (excess)Water0–25 °C2 hours
Experimental Workflow Diagram

Experimental_Workflow start Start: 2,4-Dimethoxy-3-fluoroaniline suspend Suspend in H₂O Add conc. HCl start->suspend cool Cool to 0-5 °C (Ice-Salt Bath) suspend->cool diazotize Add NaNO₂(aq) dropwise (T < 5 °C) cool->diazotize diazonium_sol Diazonium Salt Solution (Use Immediately) diazotize->diazonium_sol sandmeyer Add Diazonium Salt to CuCl (Control N₂ evolution) diazonium_sol->sandmeyer cucl_prep Prepare CuCl in conc. HCl cucl_prep->sandmeyer warm_stir Warm to RT Stir 1-2 hours sandmeyer->warm_stir workup Work-up: Diethyl Ether Extraction warm_stir->workup wash Wash with H₂O, NaHCO₃, Brine workup->wash dry Dry over MgSO₄ Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify: Vacuum Distillation or Column Chromatography concentrate->purify product Final Product: 1-Chloro-2,4-dimethoxy- 3-fluorobenzene purify->product

Caption: Step-by-step experimental workflow for the synthesis of 1-Chloro-2,4-dimethoxy-3-fluorobenzene.

IV. References

  • Wikipedia. Sandmeyer reaction. [Link]

  • GeeksforGeeks. Sandmeyer Reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • European Patent Office. Process for preparing chloro-difluorobenzene - EP 0447259 A1. [Link]

  • Google Patents. WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.

  • ResearchGate. The diazotization process. [Link]

  • SID. Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [Link]

  • Organic Syntheses. "Fluorobenzene". [Link]

  • Google Patents. CN102173995A - Synthesis method of m-fluoroaniline.

  • ResearchGate. A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]

  • Academia.edu. 4-Fluoroanilines: synthesis and decomposition. [Link]

  • Google Patents. US3900519A - Process for preparing para-fluoroanilines.

  • Google Patents. WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines.

Sources

Application Note: High-Efficiency Cross-Coupling of 1-Chloro-2,4-dimethoxy-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Insight

The Challenge: "The Deactivated Chloride"

1-Chloro-2,4-dimethoxy-3-fluorobenzene represents a distinct class of "difficult" electrophiles in transition-metal catalysis. Unlike aryl bromides or electron-deficient aryl chlorides (e.g., 4-chloronitrobenzene), this scaffold presents a dual barrier to reaction:

  • Electronic Deactivation: The two methoxy groups at the ortho (C2) and para (C4) positions are strong electron-donating groups (EDGs). Through resonance, they increase the electron density of the aromatic ring, significantly raising the energy of the C-Cl

    
     antibonding orbital. This makes the oxidative addition of Palladium(0)—the first and often rate-limiting step—energetically unfavorable compared to neutral or electron-poor substrates.
    
  • Steric Hindrance: The methoxy group at the C2 position imposes immediate steric strain on the incoming metal center. Standard phosphine ligands (like PPh3) are too bulky to accommodate this crowding effectively without specialized geometries, yet not electron-rich enough to drive the oxidative addition.

The Solution: Dialkylbiaryl Phosphines & NHCs

To successfully couple this scaffold, the catalyst system must be highly nucleophilic (to overcome electronic deactivation) and sterically flexible (to navigate the ortho-methoxy group).

  • Buchwald Ligands (SPhos, XPhos, RuPhos): These ligands feature a biaryl backbone that promotes reductive elimination and an electron-rich dicyclohexyl- or di-tert-butylphosphine moiety that accelerates oxidative addition.

  • Pd-PEPPSI Precatalysts: N-Heterocyclic Carbene (NHC) complexes (e.g., Pd-PEPPSI-IPr) utilize strong

    
    -donation to create an extremely active Pd(0) species capable of activating even the most deactivated C-Cl bonds.
    

Part 2: Mechanistic Visualization

The following diagram illustrates the critical "Gatekeeper" phase of the reaction where standard catalysts fail and specialized ligands succeed.

G Substrate 1-Chloro-2,4-dimethoxy- 3-fluorobenzene Pd_Standard Standard Catalyst (e.g., Pd(PPh3)4) Substrate->Pd_Standard Attempted Reaction Pd_Specialized Specialized Catalyst (Pd-G3-XPhos or PEPPSI) Substrate->Pd_Specialized Optimized Protocol OxAdd_Fail Oxidative Addition Fails (High Activation Energy) Pd_Standard->OxAdd_Fail Electronic Repulsion + Steric Clash OxAdd_Success Oxidative Addition Successful Pd_Specialized->OxAdd_Success Ligand Facilitates e- Injection Intermediate Pd(II)-Ar-Cl Species (Stabilized by Ligand) OxAdd_Success->Intermediate Product Cross-Coupled Product Intermediate->Product Transmetallation & Reductive Elimination

Caption: Mechanistic divergence between standard and specialized catalysts. The electron-rich nature of the substrate requires ligands that lower the activation energy of the oxidative addition step.

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling 1-Chloro-2,4-dimethoxy-3-fluorobenzene with an aryl boronic acid. Recommended Catalyst System: XPhos Pd G3 or SPhos Pd G3 . These precatalysts ensure a precise 1:1 Pd:Ligand ratio and rapid activation.

Materials:
  • Substrate: 1-Chloro-2,4-dimethoxy-3-fluorobenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (10:1)

Step-by-Step Methodology:
  • Vessel Prep: Charge a reaction vial equipped with a magnetic stir bar. If using a glovebox, weigh all solids inside. If on a benchtop, weigh solids and purge the vial with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add the 1,4-Dioxane and Water (degassed). The biphasic nature is crucial for dissolving the inorganic base.

  • Temperature: Seal the vial and heat to 80–100°C .

    • Note: Electron-rich chlorides often require 100°C. Monitor conversion at 2 hours.

  • Monitoring (Self-Validation):

    • TLC: The starting chloride is likely UV-active. Look for the disappearance of the specific Rf spot.

    • LCMS: This is the gold standard. Check for the mass of the product.[1] If significant de-halogenation (hydrodehalogenation) is observed, lower the temperature to 80°C and increase catalyst loading.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling with a secondary amine (e.g., Morpholine, Piperidine) or primary aniline. Recommended Catalyst System: RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines).

Materials:
  • Substrate: 1-Chloro-2,4-dimethoxy-3-fluorobenzene (1.0 equiv)

  • Amine: 1.2 equiv[2]

  • Catalyst: RuPhos Pd G3 (1-2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or Cs2CO3 (2.0 equiv) if functional groups are sensitive.

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

Step-by-Step Methodology:
  • Strict Inert Atmosphere: Oxygen is the enemy of this catalytic cycle. Use a glovebox or strict Schlenk technique.

  • Base Handling: NaOtBu is hygroscopic. Use a fresh bottle or sublimed grade.

  • Reaction Assembly: Combine substrate, amine, base, and catalyst in the vial. Add anhydrous solvent.

  • Activation: Heat to 85-110°C .

    • Expert Tip: If the amine is volatile, use a sealed pressure tube.

  • Quenching: Filter the reaction mixture through a pad of Celite/Silica to remove Palladium black before aqueous workup. This prevents metal contamination in the crude oil.

Part 4: Data Summary & Optimization Table

ParameterStandard ConditionOptimization for "Difficult" SubstratesReason
Catalyst Source Pd(PPh3)4 or Pd(OAc)2Pd-G3 Precatalysts (Buchwald) or Pd-PEPPSI Pre-formed active species prevents catalyst death.
Ligand Class Simple Phosphines (PPh3)Dialkylbiaryl Phosphines (XPhos, SPhos)Bulky, electron-rich ligands drive oxidative addition.
Base Na2CO3K3PO4 (Suzuki) or NaOtBu (Buchwald)Stronger bases facilitate transmetallation/deprotonation.
Solvent DMF (often dirty)1,4-Dioxane or t-Amyl Alcohol Higher boiling points and better stability.

Part 5: Screening Workflow

When the standard protocols above yield <50% conversion, initiate this High-Throughput Experimentation (HTE) logic.

Screening Start Start: <10% Yield LigandScreen Screen Ligands: 1. XPhos (General) 2. SPhos (Steric) 3. BrettPhos (Amines) Start->LigandScreen BaseScreen Screen Bases: 1. K3PO4 2. Cs2CO3 3. NaOtBu LigandScreen->BaseScreen Best Ligand Selected SolventScreen Screen Solvents: 1. Dioxane 2. t-Amyl Alcohol 3. Toluene BaseScreen->SolventScreen Best Base Selected Success Yield > 85% Scale Up SolventScreen->Success

Caption: Logical progression for optimizing reaction conditions using a variable-at-a-time or array approach.

Part 6: References

  • Buchwald, S. L., et al. (2005). "Universal Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides." Angewandte Chemie International Edition. Link

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling Reaction." Chemistry – A European Journal. Link

  • Hartwig, J. F. (2011). "Pd-Catalyzed Amination of Aryl Halides and Sulfonates." Organic Reactions.[1][3][4][5][6][7][8][9][10][11] Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Littke, A. F., & Fu, G. C. (2002).[11] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. Link

Sources

1-Chloro-2,4-dimethoxy-3-fluorobenzene in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Chloro-2,4-dimethoxy-3-fluorobenzene in the Synthesis of Advanced Pharmaceutical Intermediates

Executive Summary

The design of modern small-molecule therapeutics relies heavily on densely functionalized, metabolically stable aromatic scaffolds. 1-Chloro-2,4-dimethoxy-3-fluorobenzene (CAS: 1456511-69-5) represents a highly versatile, 1,2,3,4-tetrasubstituted building block that provides an ideal starting point for complex pharmaceutical intermediates. This application note details the structural rationale behind this scaffold and provides field-proven, self-validating protocols for its divergent functionalization. By leveraging orthogonal reactivities—specifically electrophilic aromatic substitution (EAS), transition-metal-catalyzed cross-coupling, and selective ether cleavage—chemists can rapidly generate libraries of fluorinated resorcinols, biaryls, and heavily substituted halogenated cores.

Structural Rationale & Pharmacological Relevance

The strategic placement of halogens and heteroatoms on this specific benzene ring dictates both its synthetic utility and its pharmacological value:

  • C3-Fluorine (Metabolic Shielding & Conformational Control): The fluorine atom is sterically shielded by the adjacent methoxy groups. In drug design, this fluorine blocks cytochrome P450-mediated oxidative metabolism at the C3 position. Furthermore, its strong inductive (-I) effect lowers the pKa of adjacent phenols (once demethylated), enhancing hydrogen-bond donor capacity in kinase hinge-binding motifs.

  • C2/C4-Methoxy Groups (Latent Pharmacophores): These groups serve as robust protecting groups during harsh coupling reactions. Upon Lewis acid-mediated demethylation, they reveal a fluorinated resorcinol/catechol-like motif, a critical structural feature in inhibitors of HSP90, FGFR, and mutant EGFR.

  • C1-Chlorine (Cross-Coupling Vector): While less reactive than a bromide or iodide, the C-Cl bond provides a stable handle for late-stage palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the modular attachment of diverse aryl or amine appendages.

Mechanistic Causality & Key Synthetic Workflows

To maximize the utility of 1-chloro-2,4-dimethoxy-3-fluorobenzene, three primary synthetic workflows are routinely employed. Understanding the electronic causality behind these reactions is critical for successful execution.

Workflow A: Regioselective Electrophilic Aromatic Substitution (C5-Bromination)

The scaffold possesses two open positions: C5 and C6. The C2-methoxy group is para to C5 and meta to C6. The C4-methoxy group is ortho to C5 and meta to C6. Consequently, the C5 position experiences massive synergistic electron donation via resonance (+R effect) from both oxygen atoms, while C6 remains electronically deactivated. This allows for exclusive, highly regioselective monobromination at C5 using N-Bromosuccinimide (NBS) in polar aprotic solvents [1].

G C2 C2-Methoxy (Para-Directing) C5 C5 Position (Highly Activated) C2->C5 Resonance (+R) C6 C6 Position (Deactivated) C2->C6 Meta (No +R) C4 C4-Methoxy (Ortho-Directing) C4->C5 Resonance (+R) NBS Electrophile (Br+) NBS->C5 Exclusive Attack

Synergistic directing effects of methoxy groups enabling exclusive C5 electrophilic attack.

Workflow B: Palladium-Catalyzed Cross-Coupling (C1-Arylation)

The electron-rich nature of the dimethoxy-substituted ring significantly strengthens the C1-Cl bond by raising the energy of the C-Cl antibonding orbital. This makes the initial oxidative addition of Pd(0) thermodynamically challenging. To overcome this barrier, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) are required. These ligands increase the nucleophilicity of the palladium center, forcing oxidative addition into the sluggish C-Cl bond while their steric bulk accelerates the final reductive elimination step [2].

Workflow C: Global Ether Cleavage (Demethylation)

Deprotection of the methoxy groups to yield the active diol is achieved using Boron Tribromide (BBr₃). BBr₃ acts as a strong Lewis acid, coordinating to the basic methoxy oxygens. The highly electronegative C3-fluorine exerts a strong inductive pull, slightly destabilizing the intermediate oxonium ion. Therefore, strict temperature control (-78 °C to room temperature) is required to ensure complete double-demethylation without inducing side reactions or tar formation[3].

G Scaffold 1-Chloro-2,4-dimethoxy- 3-fluorobenzene Bromination NBS, CH3CN Regioselective EAS Scaffold->Bromination Suzuki Pd2(dba)3, XPhos Ar-B(OH)2 Scaffold->Suzuki Demethylation BBr3, CH2Cl2 Ether Cleavage Scaffold->Demethylation IntA C5-Brominated Intermediate Bromination->IntA IntB C1-Arylated Intermediate Suzuki->IntB IntC Fluorinated Resorcinol Core Demethylation->IntC

Divergent synthetic workflows leveraging the 1-chloro-2,4-dimethoxy-3-fluorobenzene scaffold.

Quantitative Data Summarization

The table below summarizes the expected quantitative outcomes and reaction parameters for the three primary workflows when applied to the 1-chloro-2,4-dimethoxy-3-fluorobenzene scaffold.

WorkflowTarget TransformationPrimary Reagents / CatalystTemp / TimeExpected YieldPurity (LC-MS)
A C5-BrominationNBS (1.05 eq), CH₃CN0 °C to RT, 3 h88 - 92%> 98% (Single Regioisomer)
B C1-Suzuki CouplingAr-B(OH)₂ (1.2 eq), Pd₂(dba)₃ / XPhos90 °C, 12 h75 - 85%> 95%
C Global DemethylationBBr₃ (2.5 eq), dry CH₂Cl₂-78 °C to RT, 4 h80 - 85%> 96%

Self-Validating Experimental Protocols

Protocol A: Regioselective C5-Bromination

This protocol utilizes mild conditions to prevent radical-mediated side reactions or polybromination.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 1-chloro-2,4-dimethoxy-3-fluorobenzene (1.0 eq, 5.0 mmol) and anhydrous acetonitrile (25 mL).

  • Cooling: Submerge the flask in an ice-water bath and stir for 10 minutes to reach 0 °C.

  • Electrophile Addition: Weigh out N-Bromosuccinimide (NBS, 1.05 eq, 5.25 mmol). Add the NBS in three equal portions over 15 minutes. Causality: Portion-wise addition prevents localized exothermic spikes that can lead to the formation of trace C6-brominated or polybrominated impurities.

  • In-Process Control (IPC): Remove the ice bath and allow the reaction to warm to room temperature. The solution will transition from clear to pale yellow. After 2.5 hours, sample the reaction for LC-MS. The starting material mass should be fully consumed, replaced by a dominant [M+H]+ peak corresponding to the monobrominated product.

  • Quench & Workup: Quench the reaction by adding 15 mL of saturated aqueous Na₂S₂O₃. Causality: Thiosulfate reduces any unreacted electrophilic bromine species, preventing oxidative degradation of the electron-rich product during concentration. Extract with EtOAc (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling at C1

This protocol overcomes the high activation energy of the electron-rich C-Cl bond.

  • Preparation: In a 20 mL microwave vial or Schlenk tube, combine 1-chloro-2,4-dimethoxy-3-fluorobenzene (1.0 eq, 2.0 mmol), the desired arylboronic acid (1.2 eq, 2.4 mmol), and anhydrous K₃PO₄ (2.0 eq, 4.0 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%, 0.04 mmol) and XPhos (4 mol%, 0.08 mmol) to the vial. Causality: The 1:2 Pd-to-ligand ratio ensures the formation of the active monomeric L₁Pd(0) species required for oxidative addition into the sluggish C-Cl bond.

  • Degassing: Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Seal the vial and sparge with Argon for an additional 5 minutes.

  • Reaction & IPC: Heat the mixture to 90 °C in an oil bath for 12 hours. The mixture will turn dark brown/black as Pd nanoparticles eventually aggregate. Monitor by TLC (Hexanes:EtOAc 9:1); the starting aryl chloride spot should be completely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Protocol C: BBr₃-Mediated Global Demethylation

This protocol generates the free fluorinated diol, requiring strict anhydrous and oxygen-free conditions to prevent quinone formation.

  • Preparation: Dissolve the functionalized 1-chloro-2,4-dimethoxy-3-fluorobenzene intermediate (1.0 eq, 3.0 mmol) in anhydrous CH₂Cl₂ (20 mL) under a strict Argon atmosphere.

  • Cryogenic Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add a 1.0 M solution of BBr₃ in CH₂Cl₂ (2.5 eq, 7.5 mmol) dropwise via syringe over 20 minutes. Causality: BBr₃ reacts violently with moisture. The cryogenic temperature prevents the highly exothermic cleavage from generating localized hot spots that lead to polymerization of the resulting electron-rich phenol.

  • Cleavage: Allow the reaction to stir at -78 °C for 1 hour, then slowly remove the cooling bath and let the reaction warm to room temperature over 3 hours.

  • Quench & Workup: Re-cool the flask to 0 °C. Carefully quench the excess BBr₃ by the dropwise addition of anhydrous methanol (5 mL) until fuming ceases. Causality: Methanolysis safely converts unreacted BBr₃ into volatile trimethyl borate and HBr. Concentrate the mixture in vacuo, redissolve in EtOAc, wash with saturated NaHCO₃ (to neutralize HBr), dry over Na₂SO₄, and concentrate to yield the target diol.

References

  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. Journal of Organic Chemistry.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry (RSC Publishing).

The Strategic Application of 1-Chloro-2,4-dimethoxy-3-fluorobenzene in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Fluorinated Benzene Derivatives in Modern Agrochemicals

In the continuous pursuit of more effective, selective, and environmentally benign crop protection agents, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design.[1][2] Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity and physicochemical properties of active ingredients.[3][4] These enhancements often manifest as increased metabolic stability, improved transport and penetration into target organisms, and optimized binding affinity to biological targets.[3]

This guide focuses on the application of a specific fluorinated building block, 1-Chloro-2,4-dimethoxy-3-fluorobenzene , in the synthesis of advanced agrochemicals. While not always a direct starting material in commercially produced agrochemicals, its structural motifs are found in potent herbicides, and its derivatives serve as crucial intermediates. We will explore its role in the synthesis of the arylpicolinate herbicide, Halauxifen-methyl, as a prime example of its utility. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview, including mechanistic insights and detailed synthetic protocols.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective and safe use in synthesis.

PropertyValueReference
CAS Number 1804409-83-3[5]
Molecular Formula C₈H₈ClFO₂[5]
Molecular Weight 190.60 g/mol [5]
Boiling Point 211.8 ± 35.0 °C at 760 mmHg[5]
Density 1.2 ± 0.1 g/cm³[5]
LogP 2.73[5]

Safety and Handling:

  • GHS Hazard Classification (Inferred from related compounds):

    • Skin Irritation (Category 2)[1][6][7]

    • Serious Eye Irritation (Category 2)[1][6][7]

    • May cause respiratory irritation (STOT SE 3)[1][6]

    • Flammable liquid and vapor (Category 3)[1][7]

    • Harmful if swallowed or inhaled.[4][8]

    • Toxic in contact with skin.[4][9]

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10]

    • Avoid inhalation of vapors and contact with skin and eyes.[9][10]

    • Ground and bond containers when transferring material to prevent static discharge.[7][11]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]

    • Keep away from heat, sparks, and open flames.[7]

    • Store at 2-8°C for long-term stability.[5]

Core Application: Synthesis of the Herbicide Halauxifen-methyl

A significant application of the structural motif of 1-Chloro-2,4-dimethoxy-3-fluorobenzene is in the synthesis of the herbicide Halauxifen-methyl . This arylpicolinate herbicide offers post-emergence control of a wide range of broadleaf weeds. The synthesis involves the preparation of a key boronic acid intermediate derived from a closely related precursor, followed by a Suzuki-Miyaura cross-coupling reaction.

Mechanistic Rationale: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[12][13] This reaction is central to the synthesis of Halauxifen-methyl, creating the biaryl linkage that is crucial for its herbicidal activity.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, a substituted chloropyridine) to form a Pd(II) complex.

  • Transmetalation: The organoboron compound (the phenylboronic acid derivative), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar¹-Pd(II)-X(L₂) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar(L2) Ar¹-Pd(II)-Ar²(L₂) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar(L2) Ar-Pd(II)-Ar(L2)->Pd(0)L2 Regeneration Ar-Ar Ar¹-Ar² (Product) Ar-Pd(II)-Ar(L2)->Ar-Ar Reductive Elimination Aryl_Halide Ar¹-X Aryl_Halide->Ar-Pd(II)-X(L2) Organoboron Ar²-B(OR)₂ Organoboron->Ar-Pd(II)-Ar(L2) Base Base Base->Organoboron Activation

Fig. 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Protocols

The synthesis of Halauxifen-methyl from a precursor related to 1-Chloro-2,4-dimethoxy-3-fluorobenzene is a multi-step process. Here, we outline the key transformations.

Protocol 1: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

This protocol describes the synthesis of the key boronic acid intermediate from 2-chloro-6-fluoroanisole, a structural isomer of the title compound. The same methodology can be adapted for 1-Chloro-2,4-dimethoxy-3-fluorobenzene. The reaction proceeds via a lithium-halogen exchange followed by borylation.

Boronic_Acid_Synthesis Start 2-Chloro-6-fluoroanisole Step1 1. n-BuLi, THF, -78°C (Lithiation) Start->Step1 Intermediate Lithiated Intermediate Step1->Intermediate Step2 2. B(OMe)₃ (Borylation) Intermediate->Step2 Borate_Ester Boronate Ester Step2->Borate_Ester Step3 3. H₃O⁺ (Hydrolysis) Borate_Ester->Step3 Product 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Step3->Product

Fig. 2: Workflow for the synthesis of the boronic acid intermediate.

Materials:

  • 2-Chloro-6-fluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate (B(OMe)₃)

  • Aqueous hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

  • Chloroform and hexane for recrystallization

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-6-fluoroanisole and anhydrous THF.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture for 1 hour at -78 °C.

  • Slowly add trimethyl borate to the reaction mixture, ensuring the temperature remains low. Continue stirring for 30 minutes.

  • Quench the reaction by adding aqueous HCl, and allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of chloroform and hexane to yield 4-chloro-2-fluoro-3-methoxyphenylboronic acid.

Protocol 2: Suzuki-Miyaura Coupling for Halauxifen-methyl Synthesis

This protocol details the palladium-catalyzed cross-coupling of the synthesized boronic acid with methyl 4-amino-3,6-dichloropyridine-2-carboxylate.

Materials:

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

  • Methyl 4-amino-3,6-dichloropyridine-2-carboxylate

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., toluene, DME, or a mixture with water)

Procedure:

  • In a reaction vessel, combine 4-chloro-2-fluoro-3-methoxyphenylboronic acid, methyl 4-amino-3,6-dichloropyridine-2-carboxylate, the palladium catalyst, and the base.

  • Add the solvent system and degas the mixture (e.g., by bubbling argon through the solution for 15-20 minutes).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Halauxifen-methyl.

Broader Applications and Future Perspectives

While the synthesis of Halauxifen-methyl is a prominent example, the utility of 1-Chloro-2,4-dimethoxy-3-fluorobenzene and its derivatives is not limited to this specific herbicide. The reactivity of the C-Cl bond in nucleophilic aromatic substitution (SNAr) reactions, coupled with the directing effects of the methoxy and fluorine substituents, makes it a versatile intermediate for the synthesis of a variety of substituted aromatic compounds.[5]

Research into novel pyridine-based fungicides and triazolopyrimidine herbicides continues to be an active area in agrochemical development.[2] The core phenyl structure provided by 1-Chloro-2,4-dimethoxy-3-fluorobenzene can be incorporated into these and other heterocyclic systems to generate new candidate molecules with potentially enhanced biological activity. The principles of organometallic cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a robust platform for the combinatorial synthesis of libraries of novel agrochemicals based on this versatile fluorinated building block.

References

  • 1-Chloro-2,4-difluorobenzene | C6H3ClF2 | CID 137001 - PubChem. (n.d.). Retrieved March 2, 2026, from [Link]

  • Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety - MDPI. (2018, December 11). Retrieved March 2, 2026, from [Link]

  • The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection - PubMed. (2004, May 3). Retrieved March 2, 2026, from [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock - http:/ /ejournal.upi. edu. (2025, February 3). Retrieved March 2, 2026, from [Link]

  • Material Safety Data Sheet - 1-Chloro-4-fluorobenzene, 98% - Cole-Parmer. (n.d.). Retrieved March 2, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 2, 2026, from [Link]

Sources

Application Note & Protocol: Selective Demethylation of 1-Chloro-2,4-dimethoxy-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed experimental protocol for the selective demethylation of 1-chloro-2,4-dimethoxy-3-fluorobenzene, a common intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocol herein focuses on the use of boron tribromide (BBr₃), a highly effective reagent for the cleavage of aryl methyl ethers. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety precautions, and data presentation to ensure reliable and reproducible results.

Introduction: The Significance of Selective Demethylation

Substituted catechols and phenols are critical structural motifs in a vast array of biologically active molecules. The methoxy group often serves as a protecting group for the more reactive hydroxyl functionality during multi-step synthetic sequences. The selective and efficient removal of these methyl groups (demethylation) is a pivotal transformation. 1-Chloro-2,4-dimethoxy-3-fluorobenzene presents a specific challenge due to the presence of multiple electron-withdrawing and electron-donating groups, which can influence the reactivity of the methoxy ethers.

The choice of demethylating agent is paramount. While various reagents such as HBr, HI, and certain Lewis acids can be employed, boron tribromide (BBr₃) is often favored for its high efficiency and ability to proceed under relatively mild conditions, thus preserving other sensitive functional groups. The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

Mechanistic Rationale: The Role of Boron Tribromide

The demethylation of aryl methyl ethers using BBr₃ is a classic example of a Lewis acid-mediated ether cleavage. The reaction proceeds through a series of well-defined steps:

  • Lewis Acid-Base Adduct Formation: The empty p-orbital of the boron in BBr₃ readily accepts an electron pair from one of the methoxy oxygen atoms, forming a coordinate covalent bond. This initial complexation is rapid.

  • Nucleophilic Attack: A bromide ion, either from another molecule of BBr₃ or from the initial adduct, acts as a nucleophile and attacks the electrophilic methyl carbon.

  • C-O Bond Cleavage: This nucleophilic attack results in the cleavage of the carbon-oxygen bond, forming a methyl bromide (CH₃Br) and a dibromoborinate-aryl intermediate.

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the boron-oxygen bond to liberate the free phenol and boric acid (H₃BO₃).

Due to the electronic environment of 1-chloro-2,4-dimethoxy-3-fluorobenzene, the two methoxy groups may exhibit different reactivities. The methoxy group at the C2 position is ortho to both the chloro and fluoro substituents, which may influence its steric accessibility and electronic properties compared to the C4 methoxy group. However, with sufficient equivalents of BBr₃, complete demethylation at both positions is expected.

Experimental Protocol: Demethylation of 1-Chloro-2,4-dimethoxy-3-fluorobenzene

This protocol details a representative procedure for the demethylation of 1-chloro-2,4-dimethoxy-3-fluorobenzene using a solution of boron tribromide in dichloromethane.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1-Chloro-2,4-dimethoxy-3-fluorobenzene>98%Sigma-AldrichStarting material.
Boron tribromide (BBr₃), 1.0 M in CH₂Cl₂Anhydrous solutionSigma-AldrichHighly corrosive and moisture-sensitive. Handle under inert gas.
Dichloromethane (DCM), anhydrous>99.8%, anhydrousFisher ScientificSolvent for the reaction. Must be dry.
Methanol (MeOH)ACS GradeVWRUsed for quenching the reaction.
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS Grade-For neutralization during workup.
Saturated aqueous sodium chloride (Brine)ACS Grade-For washing during workup.
Anhydrous magnesium sulfate (MgSO₄)ACS Grade-For drying the organic phase.
Diethyl ether (Et₂O)ACS Grade-For extraction.
Hydrochloric acid (HCl), 1 M aqueousACS Grade-For pH adjustment during workup.
Step-by-Step Procedure

Reaction Setup:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-chloro-2,4-dimethoxy-3-fluorobenzene (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

Addition of BBr₃:

  • Slowly add a 1.0 M solution of boron tribromide in DCM (2.5 eq) dropwise via a syringe while maintaining the internal temperature below -70 °C. The addition should take approximately 20-30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Quenching and Workup:

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of methanol. This will react with any excess BBr₃.

  • Add water and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of DCM).

  • Combine the organic layers and wash with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-chloro-3-fluoro-2,4-dihydroxybenzene.

Experimental Workflow Diagram

Demethylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Quench & Workup cluster_purification Purification A Dissolve Substrate in Anhydrous DCM B Cool to -78 °C (Dry Ice/Acetone) A->B C Slowly Add BBr₃ (2.5 eq) B->C D Warm to RT Stir 12-16h C->D E Monitor by TLC/LC-MS D->E F Cool to 0 °C E->F G Quench with MeOH F->G H Aqueous Workup (Extraction & Washes) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Caption: Workflow for the BBr₃-mediated demethylation of 1-chloro-2,4-dimethoxy-3-fluorobenzene.

Safety and Handling Precautions

  • Boron tribromide (BBr₃) is a highly corrosive and toxic substance that reacts violently with water, releasing hydrogen bromide (HBr) gas. All manipulations must be performed in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).

  • Personal Protective Equipment (PPE) , including safety goggles, a face shield, a lab coat, and acid-resistant gloves, is mandatory.

  • Dichloromethane (DCM) is a suspected carcinogen and should be handled with care in a fume hood.

  • The quenching process is highly exothermic . Ensure slow and controlled addition of methanol at 0 °C to manage the heat evolution.

Characterization of the Final Product

The identity and purity of the resulting 1-chloro-3-fluoro-2,4-dihydroxybenzene should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the disappearance of the methoxy signals and the appearance of hydroxyl protons, as well as the expected shifts in the aromatic region.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of the O-H stretching band.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC or LC-MS analysis shows significant amounts of starting material or mono-demethylated intermediates, the reaction time can be extended, or the temperature can be slightly increased (e.g., to 0 °C for a few hours). Ensure the BBr₃ solution used is fresh and has not been decomposed by atmospheric moisture.

  • Low Yield: Poor yields can result from incomplete reaction or degradation of the product during workup. Ensure the quenching and neutralization steps are performed at low temperatures.

  • Anhydrous Conditions: The success of this reaction is critically dependent on maintaining anhydrous conditions until the quenching step. Any moisture will rapidly decompose the BBr₃, rendering it ineffective.

References

  • McOmie, J. F. W.; Watts, M. L.; West, D. E. Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 1968, 24 (5), 2289–2292. [Link]

analytical methods for 1-Chloro-2,4-dimethoxy-3-fluorobenzene characterization

Author: BenchChem Technical Support Team. Date: March 2026

A Multi-Modal Analytical Approach for Regioisomer Confirmation[1]

Executive Summary

Target Analyte: 1-Chloro-2,4-dimethoxy-3-fluorobenzene Molecular Formula:


Molecular Weight:  190.60  g/mol [1]

The characterization of 1-Chloro-2,4-dimethoxy-3-fluorobenzene presents a specific analytical challenge: distinguishing the precise regiochemistry of the fluorine and methoxy substituents on the benzene ring.[1] While the molecular mass and elemental composition are easily confirmed via Mass Spectrometry, the exact substitution pattern—critical for structure-activity relationship (SAR) studies in kinase inhibitors or antifungal agents—requires a rigorous Nuclear Magnetic Resonance (NMR) protocol.

This guide details a self-validating analytical workflow designed to differentiate the target compound from its likely isomers (e.g., 1-chloro-2,3-dimethoxy-4-fluorobenzene) using scalar coupling analysis (


-coupling) and Nuclear Overhauser Effect (NOE) spectroscopy.[1]
Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validation of elemental composition and chlorine isotopic signature.[1]

Method Rationale

The presence of a single chlorine atom imparts a distinct 3:1 isotopic ratio (


) which serves as a primary identity check. High-resolution analysis (<5 ppm error) is required to rule out isobaric impurities.
Experimental Parameters
ParameterSettingNote
Ionization Source ESI+ or APCI+ESI is preferred if the molecule protonates easily; APCI for neutral aromatics.[1]
Analyzer Q-TOF or OrbitrapRequired for accurate mass determination.
Solvent MeOH + 0.1% Formic AcidFormic acid aids protonation

.
Target Ion (

)
191.0270 (approx)Calculated for

.
Data Interpretation
  • Isotope Pattern: Verify the M+2 peak is approximately 32-33% the intensity of the M peak (characteristic of

    
    ).
    
  • Fragmentation: In MS/MS, look for neutral loss of methyl radicals (

    
    , -15 Da) from the methoxy groups or loss of HCl.[1]
    
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural elucidation via


 coupling and NOE contacts. This is the core validation step .
2.1 Sample Preparation
  • Solvent:

    
     is preferred to prevent solvent peak overlap in the aromatic region. 
    
    
    
    may be used if solubility is poor, but viscosity broadens lines.
  • Concentration:

    
     mg/mL for clear 
    
    
    
    and 2D acquisition.
2.2 Predicted Spectral Characteristics

The target structure (1-Cl, 2-OMe, 3-F, 4-OMe) leaves protons at positions 5 and 6 .

  • H5: Meta to Fluorine (C3).[1]

  • H6: Para to Fluorine (C3).[1]

  • H5 and H6: Ortho to each other.

NucleusPredicted SignalCoupling Constants (

)
Structural Logic

Singlet (decoupled) / MultipletN/ADiagnostic shift for Ar-F flanked by OMe.

(H5)
Doublet of Doublets (dd)

Hz (Ortho)

Hz (Meta)
H5 couples to neighbor H6 and meta-F3.

(H6)
Doublet (d) or dd

Hz (Ortho)

Hz (Para)
Para coupling to F is often negligible.[1]

(C3)
Doublet

Hz
Direct C-F bond.

(C2/C4)
Doublet

Hz
Geminal coupling to F.
2.3 The "NOE Lock" Experiment

To distinguish this isomer from the 2,3-dimethoxy-4-fluoro variant, perform a 1D NOE difference or 2D NOESY experiment.

  • Target: Irradiate the Methoxy signal corresponding to position 4 (likely the more shielded OMe due to ortho-F and para-H electron donation, though chemical shift calculation is recommended).

  • Validation:

    • Positive Result: NOE enhancement observed at H5 . (Confirms OMe is adjacent to the aromatic proton).

    • Negative Result: If the structure were 1-Cl-2,3-dimethoxy-4-fluorobenzene, the OMe groups are at 2 and 3. Irradiating OMe at 3 would show NOE to neither aromatic proton (as it is flanked by OMe and F).

Protocol 3: Chromatographic Purity (HPLC)

Objective: Quantification of purity and separation from potential regioisomers formed during synthesis.[1]

Method Rationale

Fluorinated compounds often exhibit unique selectivity on Pentafluorophenyl (PFP) stationary phases due to


 and dipole-dipole interactions that differ from standard C18 hydrophobicity.[1]
HPLC Protocol
  • Column: Fluorosep-RP Phenyl or Kinetex PFP (150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (general).

  • Why PFP? A PFP column will likely separate the target (3-fluoro) from the byproduct (4-fluoro or 5-fluoro isomers) more effectively than C18 due to the specific interaction with the fluorine dipole on the ring [1].

Analytical Decision Tree (Workflow)

G Start Crude Sample MS 1. HRMS Analysis (Check m/z 191 & Cl Pattern) Start->MS PassMS Mass Confirmed? MS->PassMS PassMS->Start No (Re-synthesize) NMR 2. 1H & 19F NMR (CDCl3) PassMS->NMR Yes Coupling Check H-H & H-F Coupling NMR->Coupling Target Pattern A: H5 (dd, J~8,6 Hz) H6 (d, J~8 Hz) Coupling->Target Matches Target Isomer Pattern B: H5 (dd, J~8,9 Hz) H6 (dd, J~8,5 Hz) Coupling->Isomer Matches Regioisomer NOE 3. NOE Experiment Irradiate OMe Target->NOE Final Confirmed Structure: 1-Cl-2,4-dimethoxy-3-fluorobenzene NOE->Final NOE observed at H5

Figure 1: Analytical workflow for structural confirmation. The coupling constants of aromatic protons are the primary discriminator.

References
  • Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available perfluorinated stationary phases for reversed-phase liquid chromatography."[1][2] Journal of Chromatography A, vol. 1119, no. 1-2, 2006.[3] Link

  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Standard text for F-H coupling constants).
  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[1] Wiley, 8th Edition. (Reference for Cl isotope patterns and Benzene substitution patterns).

Sources

Application Note: Large-Scale Synthesis and Process Optimization of 1-Chloro-2,4-dimethoxy-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

1-Chloro-2,4-dimethoxy-3-fluorobenzene (CAS: 1456511-69-5) is a highly versatile, tetra-substituted aromatic building block. Its unique halogenation pattern and electron-rich methoxy substituents make it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of next-generation kinase inhibitors and CNS-active therapeutics.

This application note details a scalable, two-step synthetic route starting from commercially available 2-fluororesorcinol. The protocol is designed for pilot-plant and large-scale manufacturing, emphasizing high atom economy, strict regiocontrol, and robust In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis relies on the synergistic directing effects of the aromatic substituents to achieve absolute regiocontrol without the need for expensive transition-metal catalysts.

Step 1: Exhaustive O-Methylation

The sequence begins with the global methylation of 2-fluororesorcinol to yield 1,3-dimethoxy-2-fluorobenzene. For large-scale operations, Dimethyl Sulfate (DMS) is selected over Methyl Iodide (MeI). While MeI is common in bench-scale synthesis, its low boiling point (42 °C) leads to significant reagent loss to the scrubber system during exothermic scale-up. DMS (b.p. 188 °C) remains in the liquid phase, allowing for precise thermal control via dropwise addition and ensuring complete conversion [1]. Potassium carbonate (


) serves as a mild, heterogeneous base to drive the 

alkylation.
Step 2: Regioselective Electrophilic Aromatic Chlorination

The critical transformation is the regioselective chlorination of 1,3-dimethoxy-2-fluorobenzene. The two methoxy groups are strongly activating and ortho/para directing. The C4 position is ortho to the C3-methoxy and para to the C1-methoxy, making it the most nucleophilic site on the aromatic ring.

Sulfuryl chloride (


)  is utilized as the chlorinating agent instead of 

-Chlorosuccinimide (NCS) or chlorine gas.

is highly efficient for large-scale electrophilic aromatic chlorination because it acts as a traceless reagent; its byproducts are equimolar amounts of sulfur dioxide (

) and hydrogen chloride (

) gases, which are easily neutralized via a basic scrubber system, leaving a clean reaction matrix that prevents the formation of solid waste (such as succinimide from NCS) [2].

Process Workflow Diagram

SynthesisWorkflow SM 2-Fluororesorcinol (Starting Material) Step1 Step 1: O-Methylation (DMS, K2CO3, Acetone, 60°C) SM->Step1 Int1 1,3-Dimethoxy-2-fluorobenzene (Intermediate 1) Step1->Int1 IPC1 IPC 1: HPLC > 99% Check SM < 0.5% Int1->IPC1 Step2 Step 2: Chlorination (SO2Cl2, DCM, 0-5°C) IPC1->Step2 Pass Product 1-Chloro-2,4-dimethoxy- 3-fluorobenzene Step2->Product IPC2 IPC 2: GC/MS Regioisomer & Over-chlorination Product->IPC2 Purification Crystallization / Vacuum Distillation IPC2->Purification Pass Final Pure Target API Intermediate (>99.5% Purity) Purification->Final

Figure 1: Two-step large-scale synthesis workflow and IPC checkpoints.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethoxy-2-fluorobenzene

Caution: Dimethyl sulfate is a potent alkylating agent and suspected carcinogen. All operations must be conducted in a heavily ventilated reactor suite with proper PPE.

  • Reactor Charging: To a clean, dry, nitrogen-purged 50 L glass-lined reactor, charge 2-fluororesorcinol (1.0 eq, 5.0 kg) and anhydrous acetone (25 L). Stir at 200 rpm to achieve a clear solution.

  • Base Addition: Add finely powdered anhydrous

    
     (2.5 eq, 13.5 kg) in portions. The suspension will turn slightly yellow. Heat the reactor jacket to 50 °C.
    
  • Alkylation: Using a dosing pump, add Dimethyl Sulfate (2.2 eq, 10.8 kg) dropwise over 4 hours. Causality Check: The reaction is highly exothermic. Dropwise addition ensures the internal temperature does not exceed 60 °C (reflux of acetone), preventing solvent boil-off and controlling the reaction kinetics.

  • Maturation & IPC 1: Stir the mixture at 60 °C for an additional 6 hours. Pull a 1 mL sample, filter, and analyze via HPLC (UV 254 nm). Validation Criterion: Proceed only when unreacted 2-fluororesorcinol is < 0.5% and mono-methylated intermediate is < 1.0%.

  • Quench & Workup: Cool the reactor to 20 °C. Slowly add 25% aqueous ammonia (2.0 L) and stir for 2 hours to destroy any unreacted DMS (Safety Critical). Filter the inorganic salts and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (15 L) and Water (15 L). Wash the organic layer with brine, dry over

    
    , and concentrate to yield 1,3-dimethoxy-2-fluorobenzene as a pale yellow oil.
    
Protocol 2: Synthesis of 1-Chloro-2,4-dimethoxy-3-fluorobenzene

Caution:


 releases toxic 

and

gases. Ensure the reactor vent is connected to a 10% NaOH scrubber system.
  • Reactor Charging: To a 50 L reactor equipped with a scrubber line, charge 1,3-dimethoxy-2-fluorobenzene (1.0 eq, ~5.8 kg) and anhydrous Dichloromethane (DCM) (30 L).

  • Cooling: Chill the reactor internal temperature to 0–5 °C. Causality Check: Low temperatures are strictly required to suppress the formation of the over-chlorinated byproduct (1,5-dichloro-2,4-dimethoxy-3-fluorobenzene) and to control the vigorous effervescence of the byproduct gases.

  • Chlorination: Slowly dose Sulfuryl Chloride (

    
    , 1.05 eq, 5.2 kg) over 3 hours, maintaining the internal temperature below 5 °C.
    
  • Maturation & IPC 2: Stir for 2 hours at 5 °C. Pull a sample, quench with saturated

    
    , extract into DCM, and analyze via GC-FID or GC/MS. Validation Criterion:  Target monochlorinated product > 95%, unreacted starting material < 1.0%, dichlorinated impurity < 2.0%.
    
  • Quench & Isolation: Carefully quench the reaction by the slow addition of ice-cold water (10 L), followed by saturated aqueous

    
     (10 L) until the aqueous phase pH is ~7. Separate the phases. Wash the organic phase with brine and concentrate under vacuum.
    
  • Purification: The crude product can be purified via short-path vacuum distillation or crystallization from cold heptane to afford 1-Chloro-2,4-dimethoxy-3-fluorobenzene as a high-purity solid/oil (depending on ambient temperature).

Quantitative Data & Quality Metrics

The following table summarizes the expected process metrics and the critical impurities monitored during the scale-up campaigns.

Process StepTarget MetricAcceptable RangeAnalytical MethodCritical Impurity Monitored
Step 1: Methylation Conversion> 99.0%HPLC (UV 254 nm)Unreacted 2-Fluororesorcinol
Step 1: Methylation Isolated Yield88 - 94%GravimetricMono-methylated intermediate
Step 2: Chlorination Regioselectivity> 96:4 (C4 vs C6)GC-FID / 1H-NMR1-Chloro-2,6-dimethoxy-3-fluorobenzene
Step 2: Chlorination Isolated Yield82 - 89%Gravimetric1,5-Dichloro-2,4-dimethoxy-3-fluorobenzene
Final Product API Purity> 99.5%HPLC (UV 254 nm)Moisture, Residual Solvents

References

  • Title: Synthesis of fluorinated xanthene derivatives (Patent US6229055B1 detailing the preparation of 1,3-dimethoxy-2-fluorobenzene via Dimethyl Sulfate)
  • Title: Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-2,4-dimethoxy-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SYN-F-CL-OME-001 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-Chloro-2,4-dimethoxy-3-fluorobenzene presents a classic "crowded arene" challenge. The core difficulty lies in the 1,2,3,4-substitution pattern , specifically placing a fluorine atom between two methoxy groups (the "3-position") while maintaining regiocontrol for the chlorine atom.

This guide moves beyond generic advice, focusing on the Directed Ortho Lithiation (DoL) strategy, which is the industry standard for introducing fluorine into electron-rich resorcinol scaffolds. We recommend a two-step workflow:

  • Regioselective Fluorination: Lithiation of 1,3-dimethoxybenzene at the C2 position followed by electrophilic trapping with NFSI.

  • Electrophilic Chlorination: Controlled halogenation of the fluorinated intermediate.

Part 1: The Synthetic Workflow (Visualized)

The following diagram outlines the logic flow for the most reliable high-yield route.

SynthesisWorkflow Start Starting Material: 1,3-Dimethoxybenzene Step1 Step 1: Directed Ortho Lithiation (n-BuLi/TMEDA, THF, -78°C) Start->Step1 C2 Deprotonation Inter1 Intermediate: 2-Lithio-1,3-dimethoxybenzene Step1->Inter1 Kinetic Control Step2 Step 2: Electrophilic Fluorination (NFSI or Selectfluor) Inter1->Step2 F+ Trapping Product1 Key Intermediate: 2-Fluoro-1,3-dimethoxybenzene Step2->Product1 Workup Step3 Step 3: Regioselective Chlorination (NCS, MeCN, 0°C) Product1->Step3 SEAr Mechanism Final Target: 1-Chloro-2,4-dimethoxy-3-fluorobenzene Step3->Final Para-to-OMe Direction

Caption: Optimized 2-stage synthesis route utilizing the directing power of methoxy groups for precise substituent placement.

Part 2: Troubleshooting The Fluorination Step

Context: The first step involves converting 1,3-dimethoxybenzene to 2-fluoro-1,3-dimethoxybenzene. This relies on the acidity of the C2 proton (flanked by two oxygens).

Q1: My yield for the fluorination step is stuck below 40%. The starting material is recovered.[1] What is failing?

Diagnosis: The issue is likely lithiation efficiency or aggregate formation .

  • The Science: n-Butyllithium (n-BuLi) exists as hexamers in non-polar solvents. While the C2 proton is acidic, the reagent must be "broken down" to reactive monomers or dimers to effect deprotonation at -78°C.

  • The Fix:

    • Add TMEDA: You must use N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.05 - 1.1 eq relative to n-BuLi). TMEDA breaks up n-BuLi aggregates, increasing basicity and reactivity.

    • Temperature Discipline: Ensure the internal temperature is -78°C before adding n-BuLi. However, for the actual deprotonation of resorcinol ethers, allowing the lithiated species to stir at 0°C for 30 minutes before cooling back down to -78°C for the NFSI addition can sometimes drive conversion to completion (Snieckus Protocol).

    • Protocol Adjustment:

      • Mix SM + TMEDA in THF.

      • Cool to -78°C.

      • Add n-BuLi dropwise.

      • Stir 1h at -78°C (or warm briefly if conversion is low).

      • Add NFSI (dissolved in THF) rapidly.

Q2: I am seeing significant amounts of "biphenyl" byproducts or tars.

Diagnosis: This indicates Benzyne formation or Proton scrambling .

  • The Science: If the temperature rises above -40°C while the lithiated species is present without the electrophile, the molecule can eliminate Li-OMe to form a benzyne intermediate, which rapidly polymerizes or dimerizes.

  • The Fix:

    • Keep the reaction strictly below -60°C during the lithiation phase.

    • Ensure NFSI is added immediately once the lithiation time is complete.

    • Quench Cold: Do not let the reaction warm to room temperature until you have added a proton source (NH4Cl) or confirmed the fluorination is complete.

Part 3: Troubleshooting The Chlorination Step

Context: Converting 2-fluoro-1,3-dimethoxybenzene to the target. The directing groups (OMe) strongly activate positions 4 and 6 (which are equivalent in the symmetric intermediate).

Q3: I am getting a mixture of mono-chlorinated and di-chlorinated products. How do I stop at mono-substitution?

Diagnosis: Over-activation of the ring.

  • The Science: The starting material (2-fluoro-1,3-dimethoxybenzene) is highly electron-rich. Once one chlorine is added, the ring is slightly deactivated, but not enough to fully prevent a second attack if the reagent concentration is high.

  • The Fix:

    • Switch Reagents: Stop using

      
       gas or 
      
      
      
      (Sulfuryl chloride). They are too aggressive.
    • Use NCS (N-Chlorosuccinimide): It provides a low, steady concentration of electrophilic chlorine.

    • Solvent Effect: Use Acetonitrile (MeCN) or DMF . These solvents form a complex with the chloronium ion, moderating its reactivity.

    • Stoichiometry: Use 0.95 equivalents of NCS. It is better to leave 5% starting material (separable by column) than to generate 10% di-chloro byproduct (difficult to separate).

Q4: The chlorine is ending up meta to the methoxy groups (wrong regioselectivity).

Diagnosis: This is chemically unlikely under standard SEAr conditions, but possible if radical mechanisms are at play.

  • The Science: Electrophilic aromatic substitution is directed ortho/para by OMe and ortho/para by F. The position para to one OMe and ortho to the other (Position 4) is the thermodynamic and kinetic favorite.

  • The Fix:

    • Exclude Light: Wrap the flask in foil. Light can initiate radical chlorination on the methyl groups (side-chain chlorination) or disrupt the ionic mechanism.

    • Catalyst: If using NCS, adding a catalytic amount of p-TsOH (p-Toluenesulfonic acid) or Silica Gel can promote the ionic pathway and improve rate without sacrificing selectivity.

Part 4: Data & Reagent Comparison

Table 1: Chlorination Reagent Selection Guide
ReagentReactivitySelectivity (Mono/Di)Recommended ForNotes

Gas
Very HighLowBulk commodity chemicalsAvoid. Hard to control stoichiometry; leads to over-chlorination.

HighModerateDeactivated ringsRisk of chlorinating side chains; evolves

gas.
NCS ModerateHigh Electron-rich rings Preferred. Easy to handle solid; precise stoichiometry.
Palau'chlor HighVery HighComplex heterocyclesExpensive; use only if NCS fails.
Table 2: Fluorinating Agents for Lithiated Species
ReagentStateCostAtom EconomyHandling
NFSI SolidModerateLowStable, easy to weigh. Standard choice.
Selectfluor SolidHighLowPoor solubility in THF; requires MeCN co-solvent.
N-Fluoropyridinium SolidModerateModerateVariable reactivity; hygroscopic.

Part 5: Detailed Experimental Protocol (Recommended)

Step 1: Synthesis of 2-Fluoro-1,3-dimethoxybenzene

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Reagents: 1,3-Dimethoxybenzene (10 mmol) in anhydrous THF (50 mL). Add TMEDA (11 mmol).

  • Lithiation: Cool to -78°C . Add n-BuLi (11 mmol, 2.5 M in hexanes) dropwise over 20 mins.

  • Incubation: Stir at -78°C for 1 hour. (Optional: Warm to 0°C for 15 mins, then re-cool to -78°C to ensure depotonation).

  • Fluorination: Dissolve NFSI (12 mmol) in THF (10 mL). Add rapidly to the lithiated mixture at -78°C.

  • Workup: Allow to warm to RT overnight. Quench with sat.

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Step 2: Synthesis of 1-Chloro-2,4-dimethoxy-3-fluorobenzene

  • Setup: Round bottom flask, foil-wrapped.

  • Reagents: 2-Fluoro-1,3-dimethoxybenzene (5 mmol) in Acetonitrile (20 mL).

  • Chlorination: Add NCS (4.8 mmol, 0.96 eq) in one portion at 0°C .

  • Reaction: Allow to warm to RT. Monitor by TLC/HPLC.

  • Workup: Remove solvent in vacuo. Resuspend in ether, wash with water to remove succinimide.

  • Purification: Recrystallization (from pentane) or Silica plug.

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation.[1] Nature, 473(7348), 470–477. Link

  • Podhorez, D. E. (2018). Regioselective Chlorination of Electron-Rich Aromatics.[2] Organic Process Research & Development. (General methodology for NCS chlorination). Link

  • BenchChem. (2024). 1-Chloro-2,3-dimethoxy-4-fluorobenzene Structure and Properties. (Structural verification and isomer analysis). Link

  • ChemicalBook. (2024). General Procedures for Fluorination using Selectfluor and NFSI.Link

Sources

Technical Support Center: Synthesis of 1-Chloro-2,4-dimethoxy-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-Chloro-2,4-dimethoxy-3-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this valuable chemical building block.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize 1-Chloro-2,4-dimethoxy-3-fluorobenzene via electrophilic chlorination of 1,3-dimethoxy-2-fluorobenzene, but I am observing very low to no yield of the target molecule. What could be the issue?

Answer:

Low or no yield in the electrophilic chlorination of 1,3-dimethoxy-2-fluorobenzene can stem from several factors related to the reactivity of the starting material and the reaction conditions. The two methoxy groups and the fluorine atom strongly influence the regioselectivity of the chlorination.

Potential Causes and Solutions:

  • Incorrect Regioselectivity: The powerful activating and ortho-, para-directing effects of the two methoxy groups can lead to chlorination at other positions on the ring, primarily position 6.[1] The fluorine atom is also an ortho-, para-director, though deactivating.[2][3] The combined directing effects must be carefully managed.

    • Solution: Employ a milder chlorinating agent to improve regioselectivity. Instead of harsh reagents like elemental chlorine, consider using N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) under controlled temperature conditions.[1]

  • Inadequate Activation of Chlorinating Agent: For less reactive chlorinating agents, a Lewis acid catalyst is often necessary to generate a more potent electrophile.[4]

    • Solution: If using NCS or a similar reagent, ensure an appropriate acid catalyst (e.g., a catalytic amount of a strong acid) is present to facilitate the generation of the electrophilic chlorine species.

  • Degradation of Starting Material or Product: The electron-rich aromatic ring of 1,3-dimethoxy-2-fluorobenzene can be susceptible to oxidation or other side reactions under harsh conditions.

    • Solution: Maintain a low reaction temperature (e.g., 0-5 °C) to minimize side reactions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue 2: Formation of Dichloro-substituted Byproducts

Question: My reaction is producing a significant amount of dichloro-2,4-dimethoxy-3-fluorobenzene. How can I prevent this over-chlorination?

Answer:

The formation of dichloro-substituted byproducts is a common issue when dealing with highly activated aromatic rings.[1] The initial chlorination product is still electron-rich and can undergo a second chlorination.

Potential Causes and Solutions:

  • Excess Chlorinating Agent: Using a stoichiometric excess of the chlorinating agent will inevitably lead to polychlorination.

    • Solution: Carefully control the stoichiometry. Use no more than one equivalent of the chlorinating agent. It may even be beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) and accept a lower conversion to maximize selectivity for the mono-chlorinated product.

  • High Reactivity of the Mono-chlorinated Product: The mono-chlorinated product, 1-Chloro-2,4-dimethoxy-3-fluorobenzene, is still activated towards further electrophilic substitution.

    • Solution: Add the chlorinating agent slowly and in portions to the reaction mixture. This maintains a low concentration of the electrophile and favors the mono-substitution of the more reactive starting material over the di-substitution of the product.

Issue 3: Presence of Isomeric Monochloro Byproducts

Question: I am observing the formation of an isomeric monochloro-2,4-dimethoxy-3-fluorobenzene product in my final mixture. How can I improve the regioselectivity of the chlorination?

Answer:

The formation of isomeric products is a direct result of the competing directing effects of the substituents on the aromatic ring. While the desired product results from chlorination at the 5-position, substitution at the 6-position is a likely side reaction.

Potential Causes and Solutions:

  • Steric Hindrance: The fluorine atom at position 3 may sterically hinder the approach of the electrophile to the adjacent 4-position to some extent, but the primary directing influence comes from the two methoxy groups. The methoxy group at C2 directs ortho and para (to C1 and C3, which are already substituted, and C5), while the methoxy at C4 directs ortho and para (to C3 and C5). The fluorine at C3 directs ortho and para (to C2 and C4, which are substituted, and C6). The desired product comes from substitution at C5, which is ortho to one methoxy and para to the other. The main isomeric byproduct would likely be from substitution at C6, which is ortho to the fluorine and meta to both methoxy groups.

  • Reaction Temperature: Higher temperatures can sometimes lead to a loss of regioselectivity.

    • Solution: Running the reaction at a lower temperature can enhance the kinetic control of the reaction, favoring the formation of the thermodynamically more stable product or the product formed via the lowest energy transition state.

  • Choice of Solvent: The solvent can influence the reactivity of the electrophile and the stability of the intermediates.

    • Solution: Experiment with different solvents. A less polar solvent might slightly reduce the reactivity of the chlorinating agent, potentially leading to better selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for 1-Chloro-2,4-dimethoxy-3-fluorobenzene?

A plausible synthetic pathway involves a multi-step process, likely starting from a simpler, commercially available precursor. One logical approach is the electrophilic chlorination of 1,3-dimethoxy-2-fluorobenzene.[1] An alternative could involve a Sandmeyer reaction starting from 2,4-dimethoxy-3-fluoroaniline.[5][6][7][8]

Q2: How do the substituents on the benzene ring direct the incoming chloro group?

The directing effects of the substituents are as follows:

  • Methoxy groups (-OCH₃): These are strongly activating and ortho-, para-directing due to their ability to donate electron density to the ring via resonance.[9]

  • Fluorine atom (-F): Fluorine is deactivating due to its strong inductive electron-withdrawing effect, but it is also ortho-, para-directing due to resonance electron donation.[2][3]

In the case of 1,3-dimethoxy-2-fluorobenzene, the two methoxy groups are the dominant directing groups. They strongly activate the positions ortho and para to them. The position C5 is para to the C2-methoxy and ortho to the C4-methoxy, making it a highly activated and likely site for electrophilic attack.

Q3: Can I use a Sandmeyer reaction to introduce the chlorine atom? What are the potential side reactions?

Yes, a Sandmeyer reaction is a viable alternative.[5][6][7][8] This would involve the diazotization of 2,4-dimethoxy-3-fluoroaniline followed by treatment with a copper(I) chloride catalyst.

Potential Side Reactions in a Sandmeyer Reaction:

  • Formation of Phenol: The diazonium salt can react with water to form a phenol, resulting in 2,4-dimethoxy-3-fluorophenol. This is more likely if the reaction temperature is not kept low.

  • Reduction of the Diazonium Group: The diazonium group can be reduced to a hydrogen atom, yielding 1,3-dimethoxy-2-fluorobenzene.

  • Formation of Azo Compounds: The diazonium salt can couple with the starting aniline or other electron-rich aromatic species to form colored azo compounds.

Q4: What analytical techniques are recommended for characterizing the final product and identifying impurities?

A combination of spectroscopic and chromatographic methods is essential for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and environment of protons on the aromatic ring and in the methoxy groups.

    • ¹³C NMR: To identify the number of unique carbon atoms.

    • ¹⁹F NMR: To confirm the presence of the fluorine atom and to help distinguish between isomers.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and fragmentation patterns, which can help confirm the structure and identify byproducts.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as C-O (ether), C-F, and C-Cl bonds.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity of the product and to identify and quantify any isomeric or other byproducts.

Visual and Data Resources

Diagram: Key Synthetic Pathways and Side Reactions

cluster_main Main Synthetic Pathways cluster_side Potential Side Reactions 1,3-dimethoxy-2-fluorobenzene 1,3-dimethoxy-2-fluorobenzene 1-Chloro-2,4-dimethoxy-3-fluorobenzene 1-Chloro-2,4-dimethoxy-3-fluorobenzene 1,3-dimethoxy-2-fluorobenzene->1-Chloro-2,4-dimethoxy-3-fluorobenzene Electrophilic Chlorination (e.g., NCS) Dichloro-substituted byproduct Dichloro-substituted byproduct 1,3-dimethoxy-2-fluorobenzene->Dichloro-substituted byproduct Over-chlorination Isomeric monochloro byproduct Isomeric monochloro byproduct 1,3-dimethoxy-2-fluorobenzene->Isomeric monochloro byproduct Poor regioselectivity 2,4-dimethoxy-3-fluoroaniline 2,4-dimethoxy-3-fluoroaniline Diazonium Salt Diazonium Salt 2,4-dimethoxy-3-fluoroaniline->Diazonium Salt NaNO₂, HCl Diazonium Salt->1-Chloro-2,4-dimethoxy-3-fluorobenzene Sandmeyer Reaction (CuCl) 2,4-dimethoxy-3-fluorophenol 2,4-dimethoxy-3-fluorophenol Diazonium Salt->2,4-dimethoxy-3-fluorophenol Reaction with H₂O

Sources

optimizing reaction conditions for 1-Chloro-2,4-dimethoxy-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Chloro-2,4-dimethoxy-3-fluorobenzene

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This technical guide serves as a dedicated resource for researchers, scientists, and professionals in drug development who are utilizing 1-Chloro-2,4-dimethoxy-3-fluorobenzene in their synthetic workflows. The unique substitution pattern of this aromatic building block—featuring two electron-donating methoxy groups, a deactivating chloro group, and a deactivating fluoro group—presents specific challenges and opportunities in reaction optimization. This document provides in-depth troubleshooting advice and validated protocols, focusing primarily on the most common and challenging application: palladium-catalyzed cross-coupling reactions.

Section 1: Frequently Asked Questions (FAQs) - Properties & Reactivity

Q1: What are the key structural features of 1-Chloro-2,4-dimethoxy-3-fluorobenzene and how do they impact its chemical reactivity?

The reactivity of this molecule is a complex interplay of its substituents:

  • Methoxy Groups (-OCH₃) at C2 and C4: These are powerful electron-donating groups (EDGs) that activate the benzene ring towards electrophilic aromatic substitution through resonance (+R effect). However, they also significantly increase the electron density at the C1 position where the chlorine is attached. This enhanced electron density strengthens the C-Cl bond, making it more resistant to oxidative addition in cross-coupling reactions, which is often the rate-limiting step.[1]

  • Chloro (-Cl) and Fluoro (-F) Groups: Both are halogens that exhibit a dual electronic effect. They are inductively electron-withdrawing (-I effect), which deactivates the ring, but also electron-donating through resonance (+R effect). For halogens, the inductive effect typically dominates, making them deactivating overall.[2] The C-Cl bond is the primary site for cross-coupling reactions, while the C-F bond is generally unreactive under standard palladium catalysis conditions.

The combined effect is an electron-rich aromatic ring with a relatively inert C-Cl bond, which is a classic "challenging substrate" for many standard cross-coupling protocols.

Q2: What are the recommended storage and handling procedures for this compound?

While specific data for this exact molecule is not widely published, analogous halogenated and methoxylated aromatic compounds guide the following best practices:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and strong oxidizing agents.[3][4] Storage at 2-8°C is recommended for long-term stability.[3]

  • Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.[5][6] The compound is expected to be an irritant to the skin, eyes, and respiratory system.[4][6]

Section 2: Troubleshooting Guide - Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, but its success with challenging substrates like 1-Chloro-2,4-dimethoxy-3-fluorobenzene hinges on the careful selection of reaction components.

Q1: My Suzuki-Miyaura reaction is showing low or no conversion. What are the primary factors to investigate?

This is the most common issue encountered. The root cause is almost always inefficient oxidative addition of the electron-rich C-Cl bond to the palladium center. A systematic approach to troubleshooting is essential.

  • The Problem: The electron-donating methoxy groups make the C1 carbon electron-rich, which disfavors the oxidative addition step in the catalytic cycle.[1]

  • The Solution: A more reactive catalytic system is required.

Troubleshooting Steps:

  • Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for unreactive aryl chlorides.[1] Modern, highly active systems are necessary.

    • Ligand Choice: The key to success lies in using bulky, electron-rich phosphine ligands. These ligands stabilize the active Pd(0) species and promote the difficult oxidative addition step. Recommended ligands include Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos).[7]

    • Palladium Source: Use a stable and reliable palladium precatalyst, such as Pd(OAc)₂ or a palladacycle (e.g., SPhos-Pd-G2/G3/G4), which forms the active Pd(0) catalyst in situ with high efficiency.

  • Re-evaluate the Base: The base activates the boronic acid partner for transmetalation.[8]

    • Common Choices: K₂CO₃ or Cs₂CO₃ are effective, but for difficult couplings, a strong, non-nucleophilic base like K₃PO₄ is often superior.

    • Anhydrous Conditions: Ensure the base is finely powdered and anhydrous, as water content can affect reproducibility and lead to side reactions like protodeboronation of the boronic acid.[1][9]

  • Optimize the Solvent: The solvent must solubilize all components and be stable at the required reaction temperature.

    • Recommended Solvents: Aprotic polar solvents or hydrocarbon/ether mixtures are standard. Common choices include 1,4-dioxane, toluene, or THF, sometimes with a small amount of water (e.g., a 10:1 ratio) to aid in dissolving the base and boronic acid.[7] However, for sensitive substrates, completely anhydrous conditions may yield better results.

Q2: I am observing significant dehalogenation (protodechlorination) of my starting material. How can I prevent this?

Dehalogenation is a common side reaction where the C-Cl bond is cleaved and replaced by a hydrogen atom. This typically occurs from the aryl-palladium intermediate before it can undergo transmetalation.

  • Causality: This side reaction is often promoted by excessive temperatures, certain ligands, or the presence of protic sources.

  • Mitigation Strategies:

    • Lower the Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate (e.g., 80-100 °C).

    • Screen Ligands: Some ligands are more prone to promoting side reactions. A systematic screen can identify a more selective ligand.

    • Use a Non-Aqueous System: If using a mixed aqueous solvent, try switching to a strictly anhydrous system (e.g., toluene with K₃PO₄) to minimize the availability of protons.

Q3: My reaction works, but purification is difficult due to homocoupling of the boronic acid partner. What causes this?

Homocoupling (e.g., Ar-B(OH)₂ → Ar-Ar) is another common side reaction, often driven by the presence of oxygen or the specific catalyst system.

  • Causality: Oxygen can promote the homocoupling pathway. Additionally, some palladium systems have a higher tendency to catalyze this side reaction.

  • Mitigation Strategies:

    • Ensure Inert Atmosphere: Thoroughly degas all solvents and maintain a strict nitrogen or argon atmosphere throughout the reaction setup and duration.

    • Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) rather than a large excess, which can drive homocoupling.

    • Addition Order: In some cases, adding the boronic acid slowly to the reaction mixture can minimize its concentration at any given time and reduce the rate of homocoupling.

Section 3: Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 1-Chloro-2,4-dimethoxy-3-fluorobenzene with a generic arylboronic acid. All operations should be performed under an inert atmosphere (N₂ or Ar).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Chloro-2,4-dimethoxy-3-fluorobenzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G2, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Section 4: Data and Workflow Visualization

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling Optimization
ParameterRecommended Starting PointAlternative OptionsRationale
Pd Source SPhos-Pd-G2 (1-2 mol%)Pd(OAc)₂ (2 mol%)Precatalysts ensure reliable formation of the active Pd(0) species.
Ligand SPhos (2-4 mol%)XPhos, RuPhosBulky, electron-rich ligands are essential for activating the C-Cl bond.[7]
Base K₃PO₄ (3 equiv.)K₂CO₃, Cs₂CO₃ (3 equiv.)Strong, non-nucleophilic base is often most effective for difficult couplings.
Solvent 1,4-Dioxane or TolueneTHF, 2-MeTHFAprotic solvents are generally preferred to avoid side reactions.
Temperature 100 °C80-110 °CBalance between reaction rate and catalyst stability/side reactions.
Diagram 1: Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart Start Low or No Conversion Observed Check_Reagents Step 1: Verify Reagent Quality - Purity of starting materials? - Activity of boronic acid? - Anhydrous base? Start->Check_Reagents Optimize_Catalyst Step 2: Enhance Catalyst Activity - Switch to Buchwald ligand (SPhos, XPhos)? - Use a reliable precatalyst (e.g., G2/G3)? - Increase catalyst loading (2-5 mol%)? Check_Reagents->Optimize_Catalyst Reagents OK Vary_Conditions Step 3: Modify Reaction Conditions - Screen different bases (K3PO4, Cs2CO3)? - Try alternative solvents (Toluene, 2-MeTHF)? - Increase temperature incrementally (e.g., to 110°C)? Optimize_Catalyst->Vary_Conditions Still low yield Success Reaction Successful Vary_Conditions->Success Improvement seen Reassess Reassess fundamental reactivity. Consider alternative coupling strategy. Vary_Conditions->Reassess No improvement

Caption: Logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Often Rate-Limiting) PdII_Trans R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Trans Transmetalation Product_Complex [R¹-R²]-Pd(0)L₂ PdII_Trans->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration Product R¹-R² Product_Complex->Product ArylHalide R¹-X (1-Chloro-2,4-dimethoxy-3-fluorobenzene) ArylHalide->Pd0 BoronicAcid R²-B(OH)₂ + Base BoronicAcid->PdII_Aryl

Caption: Key mechanistic steps of the Suzuki-Miyaura cross-coupling reaction.

References

  • European Patent Office: Process for preparing chloro-difluorobenzene - EP 0447259 A1. Google Patents.
  • MDPI: 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. Available at: [Link]

  • Reddit r/Chempros: Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Google Patents: Method of producing fluorinated and chlorinated benzaldehydes - EP1313690B1. Google Patents.
  • ResearchGate: How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Safety data sheet: 1-chloro-3-fluorobenzene. Available at: [Link]

  • Google Patents: Process for preparing fluorobenzene by direct fluorination - WO2021031431A1. Google Patents.
  • Organic Chemistry Portal: Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Thermo Fisher Scientific: SAFETY DATA SHEET - 1-Chloro-4-fluorobenzene. Thermo Fisher Scientific. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2: Electrophilic aromatic substitution. Part 35. RSC Publishing. Available at: [Link]

  • PMC: Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. NIH. Available at: [Link]

  • Prensip Journals: Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods. Prensip Journals. Available at: [Link]

  • Chemistry LibreTexts: 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Penta Chemicals: Chlorobenzene - SAFETY DATA SHEET. Penta s.r.o. Available at: [Link]

  • Chemistry Stack Exchange: Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange. Available at: [Link]

Sources

stability of 1-Chloro-2,4-dimethoxy-3-fluorobenzene under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 1-Chloro-2,4-dimethoxy-3-fluorobenzene under Acidic Conditions

Executive Summary & Stability Matrix

Current Status: 1-Chloro-2,4-dimethoxy-3-fluorobenzene (CDMFB) exhibits conditional stability in acidic media. While the halogenated core (Cl, F) is robust, the methoxy ether linkages are susceptible to cleavage (O-demethylation) under specific high-energy conditions.

Quick Reference Stability Matrix:

Acid TypeConcentrationTemperatureStability StatusPrimary Risk
Hydrochloric Acid (HCl) Dilute (1–6N)< 40°CStable None (Safe for workup)
Hydrochloric Acid (HCl) Conc. (12N)Reflux (>80°C)Unstable Partial Demethylation
Sulfuric Acid (H₂SO₄) Dilute (<20%)< 25°CStable None
Sulfuric Acid (H₂SO₄) Conc. (>90%)AnyUnstable Sulfonation / Demethylation
Trifluoroacetic Acid (TFA) Neat< 40°CStable None (Suitable for Boc-deprotection)
Hydrobromic Acid (HBr) 48% (aq)> 60°CCritical Fail Rapid Demethylation (Synthetic utility)
Lewis Acids (BBr₃, AlCl₃) 1.0 M> -78°CCritical Fail Complete Demethylation

Diagnostic Workflow

Issue: Users often report "loss of product" or "new impurities" after acidic exposure. Use this logic flow to diagnose the root cause.

StabilityDiagnosis Start Start: Impurity Detected After Acid Exposure CheckAcid Identify Acid Type & Temp Start->CheckAcid IsOxidizing Is Acid Oxidizing? (e.g., HNO3, Hot H2SO4) CheckAcid->IsOxidizing IsHalogen Is Acid Hydrohalic? (HBr, HI, Conc HCl) IsOxidizing->IsHalogen No ResultOx Diagnosis: Electrophilic Substitution (Nitration/Sulfonation) IsOxidizing->ResultOx Yes CheckTLC Check TLC/LCMS vs Phenol Standard IsHalogen->CheckTLC Yes (esp. Heat) ResultStable Diagnosis: Compound Stable. Check Extraction pH. IsHalogen->ResultStable No (Dilute/Cold) ResultDemeth Diagnosis: O-Demethylation (Ether Cleavage) CheckTLC->ResultDemeth New Polar Spot CheckTLC->ResultStable No New Spot

Figure 1: Diagnostic logic for evaluating degradation of CDMFB in acidic environments.

Technical FAQ & Troubleshooting

Q1: I observed a new, more polar spot on TLC after refluxing in 48% HBr. What happened?

Diagnosis: You have likely triggered O-demethylation . Mechanism: The methoxy groups are ether linkages. Strong mineral acids like HBr or HI protonate the ether oxygen, creating a good leaving group (methanol). The bromide ion (Br⁻) then acts as a nucleophile, attacking the methyl group via an Sₙ2 mechanism to generate the phenol and methyl bromide.

  • Regioselectivity Insight: CDMFB has two methoxy groups. The methoxy at C4 is flanked by a Fluorine (C3) and a Hydrogen (C5). The methoxy at C2 is flanked by Chlorine (C1) and Fluorine (C3). The C2-methoxy is sterically crowded , making it slower to react. Expect the C4-phenol as your major impurity first.

Q2: Can I use 1N HCl to wash my reaction mixture during workup?

Answer: Yes. At room temperature, dilute HCl (1N to 6N) is insufficient to protonate the ether oxygen significantly or provide enough thermal energy for the cleavage reaction. The C-F and C-Cl bonds are also inert to hydrolysis under these conditions. Ensure you separate the phases quickly to avoid any slow equilibrium issues, but generally, this is a standard and safe protocol.

Q3: Is the Fluorine atom at position 3 stable in acid?

Answer: Yes. Aromatic C-F bonds are exceptionally strong (~116 kcal/mol). Unlike aliphatic fluorines which can undergo elimination, or aromatic fluorines in basic conditions (which undergo SₙAr substitution), the C-F bond in CDMFB is inert to acidic hydrolysis. If you see defluorination, check for the presence of reducing metals (e.g., Pd/C, Zn) in your mixture, not the acid itself.

Q4: My product disappeared into the aqueous layer during acid wash. Did it decompose?

Answer: Likely not. If partial demethylation occurred (see Q1), the resulting product is a phenol . Phenols are weakly acidic but can have significant water solubility, especially if the organic solvent is polar (like THF or Ethyl Acetate).

  • Corrective Action: Re-extract the aqueous layer with a non-polar solvent (DCM or Ether) and check the pH. If a phenol formed, it might require salting out (NaCl saturation) to recover.

Deep Dive: Mechanistic Pathways

Understanding the electronic "push-pull" of CDMFB is critical for predicting stability.

  • Methoxy (OMe): Strong electron donors (Resonance). Activate the ring.[1]

  • Halogens (Cl, F): Electron withdrawing (Induction) but donating (Resonance). Overall deactivating.

In strong acid, the mechanism of failure is Ether Cleavage , not ring degradation.

DemethylationMechanism cluster_conditions Critical Conditions Substrate CDMFB (Ether) Protonated Oxonium Ion (Activated) Substrate->Protonated + H+ (Fast) TS Transition State (Sn2 Attack) Protonated->TS + X- (Nucleophile) Product Phenol Derivative + Me-X TS->Product Cleavage (Rate Limiting) Acid H-X (Strong Acid) Warning Requires Heat (>80°C) or Strong Lewis Acid

Figure 2: Mechanism of acid-catalyzed demethylation. Note that the rate-limiting step requires a strong nucleophile (Br-, I-) and heat.

Validated Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this protocol to validate stability before scaling up.

  • Preparation: Dissolve 50 mg of CDMFB in 0.5 mL of the target solvent (e.g., Methanol, THF, or DCM).

  • Acid Addition: Add 0.5 mL of the acid (e.g., 1N HCl, TFA, or 6M H₂SO₄).

  • Baseline: Immediately take a 50 µL aliquot, neutralize into EtOAc/NaHCO₃, and run TLC/HPLC (t=0).

  • Stress:

    • Condition A: Stir at 25°C for 4 hours.

    • Condition B: Heat to 50°C for 1 hour (only if process requires heat).

  • Analysis: Compare t=4h vs t=0.

    • Pass: Purity > 99% relative to t=0.

    • Fail: Appearance of new peak at RRT ~0.8 (Phenol) or RRT < 0.5 (Sulfonation).

Protocol B: Safe Workup Procedure

Standard Operating Procedure for quenching reactions containing CDMFB.

  • Cooling: Ensure reaction mixture is < 10°C.

  • Quench: Slowly add 1N HCl. Do not use concentrated HCl to adjust pH if possible.

  • Extraction: Extract immediately with DCM or EtOAc.

  • Wash: Wash organic layer with Brine (Sat. NaCl) to remove residual acid traces.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (Magnesium Sulfate) if the solution is very acidic, as MgSO₄ can sometimes act as a weak Lewis acid in trace presence of moisture.

References

  • BenchChem. 1-Chloro-2,3-dimethoxy-4-fluorobenzene: Synthesis and Properties. (General haloanisole reactivity data). Link

  • PubChem. 1-Chloro-2,4-dimethoxybenzene Compound Summary. National Library of Medicine. (Analogous structure stability data). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution; Mechanisms of Ether Cleavage).
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Stability of Methyl Ethers section).
  • Sigma-Aldrich. 1-Chloro-3-fluoro-2-methoxybenzene Product Sheet. (Safety and Handling of fluorinated anisoles). Link

Sources

Technical Support Center: Purification of 1-Chloro-2,4-dimethoxy-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 1-Chloro-2,4-dimethoxy-3-fluorobenzene. It is structured as a series of troubleshooting questions and detailed protocols to address common challenges encountered during the isolation and purification of this key chemical intermediate.

Section 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses preliminary questions to help you diagnose the purity of your sample and select an appropriate starting point for purification.

Q1: What are the most likely impurities in my crude 1-Chloro-2,4-dimethoxy-3-fluorobenzene sample?

A1: Impurities typically originate from three sources: unreacted starting materials, side-products from the synthesis, and residual reagents or solvents. Given the structure of the target molecule, common impurities may include:

  • Isomeric Byproducts: Regioisomers formed during chlorination or methoxylation steps are common. For example, you might find isomers with different substitution patterns on the benzene ring[1][2].

  • Incompletely Reacted Intermediates: Precursors such as mono-methoxylated or non-chlorinated dimethoxy-fluorobenzene species.

  • Over-reacted Products: Species with additional chlorination or other modifications. For instance, the synthesis of dichloromethoxybenzene can yield trichloro-impurities[1].

  • Starting Materials: Depending on the synthetic route, residual precursors like substituted anilines or dichlorofluorobenzene derivatives may be present[3][4].

  • Reagents and Solvents: Residual solvents, acids, bases, or catalysts used during the synthesis and initial workup[5].

Q2: Which analytical techniques are best for assessing the purity of my sample?

A2: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and isomers. It provides both retention time data for quantification and mass spectra for structural identification.

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating non-volatile impurities and isomers. Normal-phase HPLC using carbon-based columns can be particularly effective for separating halogenated benzenes[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. ¹H NMR can reveal the presence of other organic compounds, while ¹⁹F NMR is highly sensitive for identifying fluorine-containing impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C-O, C-Cl, C-F) and identifying certain impurities like residual alcohols or water[5].

Q3: What is a good general workflow for a first purification attempt?

A3: For a crude sample of unknown purity, a multi-step approach is most effective. This typically involves a bulk purification step followed by a final polishing step. A robust general workflow is outlined in the diagram below.

cluster_0 Purification Workflow Crude Product Crude Product Aqueous Wash Aqueous Wash Crude Product->Aqueous Wash Remove salts, water-soluble impurities Dry Organic Layer Dry Organic Layer Aqueous Wash->Dry Organic Layer Use MgSO₄ or Na₂SO₄ Bulk Purification Bulk Purification Dry Organic Layer->Bulk Purification Vacuum Distillation or Flash Chromatography Purity Analysis Purity Analysis Bulk Purification->Purity Analysis GC-MS, NMR Final Polishing Final Polishing Purity Analysis->Final Polishing If needed Pure Product Pure Product Purity Analysis->Pure Product If >99% pure Final Polishing->Pure Product Recrystallization

Caption: General workflow for purifying 1-Chloro-2,4-dimethoxy-3-fluorobenzene.

Section 2: Troubleshooting Guide for Specific Purification Issues

This section provides direct answers and solutions to common problems encountered during purification experiments.

Problem: My NMR and GC-MS data show multiple peaks with similar mass fragments, suggesting the presence of isomers. How can I separate them?

Cause & Logic: Isomers of substituted benzenes often have very close boiling points, making separation by standard distillation difficult or impossible[7]. Their structural similarity also presents a challenge. The most effective method relies on exploiting subtle differences in polarity through chromatography.

Solution: Flash column chromatography is the preferred method for separating isomers of halogenated aromatic compounds[6][8]. The silica gel stationary phase interacts differently with each isomer based on the accessibility of the polar methoxy groups and the overall dipole moment of the molecule.

  • Recommendation: Use a silica gel column with a non-polar/moderately polar eluent system. A gradient of ethyl acetate in hexane is a standard starting point.

  • Self-Validation: Monitor the separation using Thin Layer Chromatography (TLC) before combining fractions. Fractions should only be combined when TLC shows a single, well-defined spot corresponding to the desired product[9].

Problem: My product is a pale yellow or brown oil/solid, not the expected colorless compound. What causes this discoloration and how can I remove it?

Cause & Logic: Discoloration often arises from trace amounts of highly conjugated impurities or phenolic compounds formed by the demethylation of a methoxy group. These impurities can be highly polar.

Solutions:

  • Silica Plug Filtration: For light discoloration, a quick filtration through a short pad ("plug") of silica gel can be effective. Dissolve the product in a minimal amount of a non-polar solvent (like dichloromethane or hexane) and pass it through the silica plug. The highly polar colored impurities will adsorb onto the silica, while the less polar product elutes.

  • Activated Carbon Treatment during Recrystallization: If recrystallization is a viable final step, add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtering. The charcoal has a high surface area that adsorbs colored impurities[10]. Caution: Using too much charcoal can lead to significant product loss due to co-adsorption.

Problem: My recrystallization attempt failed. The compound either "oiled out" or my recovery was very low.

Cause & Logic: Recrystallization success is critically dependent on the choice of solvent. The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures[10]. "Oiling out" occurs when the solution becomes saturated at a temperature above the compound's melting point. Low recovery means the compound remains too soluble in the solvent even at low temperatures[10].

Solution: A systematic approach to solvent selection is necessary. Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

Issue Possible Cause Solution
Compound "Oils Out" The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble.Choose a lower-boiling point solvent. Use a two-solvent system: dissolve the compound in a good solvent (e.g., dichloromethane) and add a poor solvent (e.g., hexane) dropwise at the boiling point until turbidity persists. Then, clarify by adding a drop of the good solvent and allow to cool slowly.
No Crystals Form The solution is not saturated. The compound is too soluble. Cooling is too rapid.Evaporate some of the solvent to increase concentration and try again. If still unsuccessful, the solvent is not suitable. Try scratching the inside of the flask with a glass rod to induce nucleation. Ensure slow cooling.
Very Low Recovery The compound is too soluble in the chosen solvent even at low temperatures. Too much solvent was used.Select a solvent in which the compound has lower solubility. Reduce the volume of solvent used to the minimum required to dissolve the compound at boiling point. Cool the filtrate in an ice bath to maximize precipitation.
Impure Crystals Cooling was too fast, trapping impurities. The solution was supersaturated with impurities.Allow the solution to cool slowly to room temperature before moving to an ice bath. If the crude product is very impure (>10% impurities), a preliminary purification by distillation or chromatography is recommended before recrystallization.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for Isomer Separation

This protocol describes a standard procedure for purifying 1-Chloro-2,4-dimethoxy-3-fluorobenzene from isomeric impurities using silica gel.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude material on a silica plate and develop it in various mixtures of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20). The ideal system gives your desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a glass column with silica gel (slurry packed in hexane is recommended for best results). The amount of silica should be 50-100 times the weight of the crude material.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., pure hexane). Gradually increase the polarity by adding small increments of ethyl acetate, as determined from your TLC analysis.

  • Fraction Collection: Collect small fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

cluster_1 Decision Logic for Purification Method start Assess Impurity Profile (GC-MS, NMR) isomers Isomers Present? start->isomers volatility Impurities Have Different Volatility? isomers->volatility No chromatography Use Flash Chromatography isomers->chromatography Yes solids Product is Solid? volatility->solids No distillation Use Vacuum Distillation volatility->distillation Yes recrystallization Use Recrystallization solids->recrystallization Yes wash Aqueous Wash Sufficient solids->wash No

Caption: Decision tree for selecting the primary purification method.

Protocol 2: High-Purity Recrystallization

This protocol is for the final polishing of the compound to achieve high purity, assuming it is a solid at room temperature.

  • Solvent Selection: Based on solubility tests, choose a suitable solvent or solvent system (e.g., methanol/water, ethanol, or hexane).

  • Dissolution: Place the compound in an Erlenmeyer flask. Add the solvent portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven to remove all residual solvent.

References

  • Google Patents. (1991). WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.
  • European Patent Office. (n.d.). EP 0447259 A1 - Process for preparing chloro-difluorobenzene.
  • Gorska, A., Bauwens, G., Beccaria, M., & Purcaro, G. (2025). Purification of mineral oil aromatic hydrocarbons and separation based on the number of aromatic rings using a liquid chromatography silica column. Journal of Chromatography A. Retrieved from [Link]

  • Google Patents. (n.d.). EP1313690B1 - Method of producing fluorinated and chlorinated benzaldehydes.
  • PubChem. (n.d.). 1-Chloro-2,4-difluorobenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Chemical Science. Retrieved from [Link]

  • Dioxin 20XX International Symposium. (n.d.). Chemical Degradation of a Substituted-Chlorobenzene in an Aqueous Medium Using Palladium Catalysts Tethered by a Hydrophobic Org. Retrieved from [Link]

  • Research Square. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Retrieved from [Link]

  • Scribd. (n.d.). Chlorobenzenes From Benzene and Chlorine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzene, 2,4-dichloro-1-methoxy-. Retrieved from [Link]

  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • Google Patents. (n.d.). CN101270031B - Method for extracting dichlorobenzene cut fraction in mixed chlorobenzene with continuous single-column multi-ply sidetrack discharge fractional distillation.
  • University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link]

  • University of the West Indies. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • PubMed. (2004). 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. Retrieved from [Link]

Sources

troubleshooting failed reactions involving 1-Chloro-2,4-dimethoxy-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 1-Chloro-2,4-dimethoxy-3-fluorobenzene in their synthetic workflows. As a highly functionalized aromatic building block, its reactivity is influenced by a unique interplay of electronic and steric effects. This document provides in-depth troubleshooting for common reaction failures and answers frequently asked questions to facilitate successful experimental outcomes.

Quick Reference Data

For your convenience, key properties of 1-Chloro-2,4-dimethoxy-3-fluorobenzene are summarized below.

PropertyValueSource
Molecular Formula C₈H₈ClFO₂[1]
Molecular Weight 190.60 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid[2]
Boiling Point 211.8 ± 35.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
logP 2.73[1]

Troubleshooting Failed Reactions

The unique substitution pattern of 1-Chloro-2,4-dimethoxy-3-fluorobenzene, featuring two electron-donating methoxy groups and two electron-withdrawing halogens, can lead to unexpected reactivity. This section addresses common issues encountered during cross-coupling and nucleophilic substitution reactions.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

You're attempting a cross-coupling reaction, but analysis of the crude reaction mixture by TLC or LC-MS shows primarily unreacted starting material.

Diagnostic Workflow & Solutions

The primary challenge with this substrate in cross-coupling reactions is often the reluctance of the C-Cl bond to undergo oxidative addition to the palladium catalyst, a critical step in the catalytic cycle.[3][4] Aryl chlorides are inherently less reactive than their bromide or iodide counterparts.[5] The electron-donating methoxy groups further increase electron density on the aromatic ring, making oxidative addition more difficult.[4]

Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.

In-Depth Explanation
  • Catalyst and Ligand Selection: Standard phosphine ligands like triphenylphosphine may not be sufficient for activating the C-Cl bond in this electron-rich system.[4] Bulky, electron-rich biarylphosphine ligands (Buchwald ligands) are designed to accelerate the rate-limiting oxidative addition step.[4][6]

  • Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition, especially under heating.[7] Using more robust boronic esters or trifluoroborate salts can mitigate this issue.[7]

  • Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki coupling and in the deprotonation of the amine in the Buchwald-Hartwig amination.[7][8] The choice of base should be tailored to the specific reaction and substrates.

  • Reaction Conditions: Oxygen can deactivate the Pd(0) catalyst.[4] Therefore, thorough degassing of the solvent is critical. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[4]

Issue 2: Formation of Significant Side Products

Your reaction is proceeding, but you observe the formation of significant byproducts, such as the dehalogenated starting material (2,4-dimethoxy-3-fluorobenzene) or homocoupled products.

Diagnostic Workflow & Solutions

Caption: Diagnostic workflow for side product formation.

In-Depth Explanation
  • Dehalogenation: The replacement of the chlorine atom with hydrogen can occur through various pathways, often involving a hydride source. This can sometimes be an impurity in the reagents or be generated in situ.

  • Homocoupling: The formation of a biaryl from two molecules of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[4]

  • Reactivity of Other Functional Groups: While the C-Cl bond is the most likely site of reaction in palladium-catalyzed couplings, under certain conditions, reactivity at the C-F bond or with the methoxy groups cannot be entirely ruled out, especially if harsh conditions are employed.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order of the halogens in 1-Chloro-2,4-dimethoxy-3-fluorobenzene in different reaction types?

A: The reactivity order depends on the reaction mechanism.

  • For Electrophilic Aromatic Substitution (EAS): The two methoxy groups are strong activating groups and will direct incoming electrophiles. The fluorine atom has a stronger resonance effect than chlorine, making the positions ortho and para to it more activated compared to the positions relative to chlorine.[9] However, the overall substitution pattern will be a complex interplay of the directing effects of all substituents.

  • For Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring. A more electronegative halogen stabilizes the intermediate Meisenheimer complex through an inductive effect. Therefore, the C-F bond is generally more reactive than the C-Cl bond in SNAr reactions, provided there is a sufficiently strong electron-withdrawing group ortho or para to the halogen.[10]

  • For Palladium-Catalyzed Cross-Coupling: The rate-limiting step is often the oxidative addition of the aryl halide to the palladium catalyst. The C-X bond strength is a key factor, with the order of reactivity being I > Br > Cl > F.[11] Thus, the C-Cl bond is expected to be significantly more reactive than the C-F bond in these reactions.

Q2: What are the recommended storage and handling procedures for 1-Chloro-2,4-dimethoxy-3-fluorobenzene?

A: Proper storage and handling are crucial for maintaining the integrity of this reagent.

  • Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2][12] Storage at 2-8°C is recommended.[1] It should also be protected from moisture.[2][13]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid breathing vapors or dust.[14] Wash hands thoroughly after handling.[14]

Q3: What solvents are suitable for reactions involving this compound?

A: The choice of solvent will depend on the specific reaction being performed.

  • Solubility: With a logP of 2.73, this compound is moderately lipophilic and should be soluble in a range of common organic solvents such as toluene, dioxane, THF, and DMF.[1]

  • Reaction Compatibility: For cross-coupling reactions, anhydrous and degassed solvents like dioxane, toluene, or THF are commonly used.[3] For nucleophilic aromatic substitution, polar aprotic solvents like DMF or DMSO are often employed.[15] It is important to avoid chlorinated solvents in some palladium-catalyzed reactions as they can interfere with the catalyst.[5]

Q4: Can the fluorine atom be displaced in nucleophilic substitution reactions?

A: Yes, under certain conditions. In nucleophilic aromatic substitution (SNAr) reactions, aryl fluorides can be more reactive than aryl chlorides.[10] This is because the high electronegativity of fluorine stabilizes the intermediate carbanion (Meisenheimer complex) formed during the reaction.[10] However, SNAr reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) ortho or para to the leaving group to proceed efficiently.[16] Given the electron-donating nature of the methoxy groups in 1-Chloro-2,4-dimethoxy-3-fluorobenzene, displacing the fluorine via a classical SNAr mechanism would likely require a very strong nucleophile and harsh reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 1-Chloro-2,4-dimethoxy-3-fluorobenzene with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 1-Chloro-2,4-dimethoxy-3-fluorobenzene (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 eq)

  • Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 v/v)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add 1-Chloro-2,4-dimethoxy-3-fluorobenzene, the arylboronic acid, the palladium pre-catalyst, and potassium phosphate.

  • Under an inert atmosphere, add the degassed dioxane/water solvent mixture.

  • Seal the vessel tightly.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • PubChem. 1-Chloro-2,4-difluorobenzene. [Link]

  • ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF. [Link]

  • Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. [Link]

  • PMC. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). [Link]

  • ACS Publications. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • SlideShare. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

  • PubChem. 1-Chloro-2-fluorobenzene. [Link]

  • University of Bristol. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • REDA Safe. Chemical Compatibility and Storage Guidelines. [Link]

  • ResearchGate. Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride | Request PDF. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ChemRxiv. The iron-catalysed Suzuki coupling of aryl chlorides. [Link]

  • Chemistry Stack Exchange. Rate of EAS in chlorobenzene and fluorobenzene. [Link]

  • Chemistry LibreTexts. Oxidative Addition of Polar Reagents. [Link]

  • PMC. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. [Link]

  • LSU Health New Orleans. EHS200.05 Chemical Ordering and Storage Procedures. [Link]

  • PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

  • University of California, Riverside. Chemical Storage Guide. [Link]

  • White Rose Research Online. The iron-catalysed Suzuki coupling of aryl chlorides. [Link]

  • Princeton University. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. [Link]

  • DSpace. Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species. [Link]

  • Organic Chemistry Portal. Fluoroarene synthesis by fluorination or substitution. [Link]

Sources

Validation & Comparative

1H NMR spectrum of 1-Chloro-2,4-dimethoxy-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Structural Validation of 1-Chloro-2,4-dimethoxy-3-fluorobenzene via 1H NMR

Audience: Researchers, Medicinal Chemists, and Analytical Scientists.[1] Context: Structural elucidation of fluorinated aromatic intermediates in drug discovery.

Strategic Overview: The Fluorine "Fingerprint"

In medicinal chemistry, the introduction of fluorine into an aromatic scaffold is a critical strategy for modulating metabolic stability (blocking P450 oxidation) and lipophilicity. However, the synthesis of 1-Chloro-2,4-dimethoxy-3-fluorobenzene (Target) often yields regioisomers that are difficult to separate by LC-MS due to identical molecular weights.[1]

This guide provides a definitive protocol for validating this specific isomer using 1H NMR spectroscopy . Unlike simple aromatics, the presence of the


 nucleus (spin 1/2, 100% abundance) creates a unique "spin system" where coupling constants (

-values)
—not just chemical shifts—act as the primary validation metric.

The Core Challenge: Distinguishing the target molecule (where protons are meta and para to Fluorine) from common impurities where protons are ortho to Fluorine.

Experimental Protocol

To ensure high-resolution splitting patterns required for


-value calculation, follow this standardized workflow.
Sample Preparation
  • Solvent: Chloroform-d (

    
    )  is the standard.[1]
    
    • Why: It minimizes viscosity broadening compared to DMSO-d6, allowing for sharp resolution of small

      
       and 
      
      
      
      couplings. Use DMSO-d6 only if solubility is
      
      
      mg/mL.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Why: High concentrations can cause signal broadening; low concentrations require excessive scans.[1]

  • Tube Quality: 5mm high-precision NMR tubes (Wilmad 528-PP or equivalent) to prevent shimming errors.

Acquisition Parameters (400 MHz or higher)
ParameterSettingRationale
Pulse Sequence zg30 (Standard 1H)30° pulse angle ensures rapid relaxation for quantitative integration.[1]
Spectral Width -2 to 14 ppmCaptures aromatic region and potential exchangeable protons.[1]
Scans (NS) 16 – 64Sufficient S/N ratio for detecting small

satellites or impurities.[1]
Acquisition Time (AQ) > 3.0 secEnsures high digital resolution (< 0.2 Hz/point) to resolve splitting.[1]
Relaxation Delay (D1) 1.0 – 2.0 secAllows full relaxation of aromatic protons.[1]

Structural Analysis & Logic

The validation relies on analyzing the Spin System .[1]

  • Target Structure: 1-Chloro-2,4-dimethoxy-3-fluorobenzene.[1]

  • Protons: H5 and H6 (on the benzene ring).[1][2]

  • Substituents:

    • Pos 1: Cl

    • Pos 2: OMe

    • Pos 3: F

    • Pos 4: OMe

The Coupling Logic (The "Why")

The definitive proof lies in the magnitude of the Proton-Fluorine coupling (


).
  • H5 (Meta to F): Located at position 5.[1] It couples with H6 (ortho,

    
    ) and F3 (meta, 
    
    
    
    ).
    • Prediction:Doublet of Doublets (dd) .

  • H6 (Para to F): Located at position 6.[1] It couples with H5 (ortho,

    
    ) and F3 (para, 
    
    
    
    ).
    • Prediction:Doublet (d) (Para-F coupling is often

      
       Hz, appearing as broadening rather than a distinct split).[1]
      

CouplingLogic cluster_molecule Target: 1-Cl-2,4-(OMe)2-3-F-Benzene cluster_coupling Observed Interactions (J-Values) F3 Fluorine (Pos 3) J_Meta 4J(HF) Meta ~6-8 Hz F3->J_Meta J_Para 5J(HF) Para < 2 Hz (Broadening) F3->J_Para H5 Proton H5 J_Ortho 3J(HH) Ortho ~9.0 Hz H5->J_Ortho H6 Proton H6 J_Ortho->H6 J_Meta->H5 J_Para->H6

Caption: Coupling network showing the strong meta-coupling (F3-H5) vs. weak para-coupling (F3-H6).

The Spectrum: Predicted Data & Comparative Analysis

Since exact shifts vary by concentration, relative position and splitting are the standards for comparison.

Table 1: Predicted 1H NMR Data (CDCl3)
Signal AssignmentApprox. Shift (

ppm)*
MultiplicityCoupling Constants (

in Hz)
Structural Justification
H-6 7.10 – 7.25Doublet (d)

Ortho to Cl (deshielding).[1] Para to F (negligible coupling).[1]
H-5 6.60 – 6.75Doublet of Doublets (dd)

,

Ortho to OMe (shielding). Meta to F (distinct splitting).
OMe (Pos 2) 3.90 – 4.05Singlet (s)N/ADeshielded by ortho-Cl and ortho-F.
OMe (Pos 4) 3.80 – 3.90Singlet (s)

(d)
Often appears as a singlet; may show slight doublet character due to F.

*Note: Chemical shifts are estimated based on substituent additivity rules (Curphy-Morrison).[1] Comparison should focus on J-values.

Comparative Analysis: Target vs. The "Wrong" Isomer

The most common synthetic impurity is 1-Chloro-4,6-dimethoxy-2-fluorobenzene (where F is ortho to a proton).[1]

FeatureTarget Molecule (F is at Pos 3)Alternative Isomer (F is at Pos 2)
Key Proton H5 is Meta to FH3 is Ortho to F
Splitting Pattern

Hz (Medium split)

Hz (Large split)
Result dd (9, 7 Hz)dd (large H-F, small H-H meta)
Conclusion Pass Fail

Workflow: Step-by-Step Validation

Use this decision tree to interpret your raw data.

ValidationWorkflow Start Acquire 1H NMR (CDCl3) Aromatic Analyze Aromatic Region (6.5 - 7.5 ppm) Start->Aromatic Count Are there 2 distinct Proton signals? Aromatic->Count CheckJ Measure Coupling (J) of the Upfield Proton (H5) Count->CheckJ Yes Case1 Observed: dd J ~9Hz (H-H) & J ~7Hz (H-F) CheckJ->Case1 Case2 Observed: dd or t J > 9Hz (H-F Ortho) CheckJ->Case2 Case3 Observed: Singlets (No Coupling) CheckJ->Case3 Result1 CONFIRMED Target Structure Case1->Result1 Result2 REJECT Isomer (Ortho-F) Case2->Result2 Result3 REJECT Missing F or Wrong Subst. Case3->Result3

Caption: Decision tree for confirming regiochemistry based on coupling constants.

Troubleshooting & Anomalies

  • The "Roof Effect": If the chemical shift difference between H5 and H6 is small (close to the magnitude of the coupling constant), the doublets will "lean" toward each other, with inner peaks growing taller and outer peaks diminishing. This is normal second-order behavior.[1]

  • Broad OMe Peaks: If the OMe signals appear broad, it may indicate restricted rotation or long-range coupling to Fluorine (

    
    ). Cooling the sample (0°C) can sharpen these peaks by freezing the conformation.
    
  • Solvent Exchange: If using DMSO-d6, water peaks (approx 3.3 ppm) may obscure OMe signals.[1] Ensure the solvent is dry or switch to CDCl3.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for substituent additivity rules).

  • Reich, H. J. (2024).[1] WinPLT NMR Coupling Constants: Fluorine-Proton Couplings. University of Wisconsin-Madison.[1] Link

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Source for F-H coupling ranges).

  • PubChem. (2024).[1] Compound Summary: 1-Chloro-2,4-difluorobenzene (Analogous Coupling Data). National Library of Medicine.[1] Link

Sources

comparing reactivity of 1-Chloro-2,4-dimethoxy-3-fluorobenzene with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-Chloro-2,4-dimethoxy-3-fluorobenzene , focusing on its unique reactivity profile governed by the "sandwiched" fluorine atom.

Content Type: Technical Comparison Guide Subject: Halogenated Resorcinol Derivatives Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary: The "Sandwich" Effect

1-Chloro-2,4-dimethoxy-3-fluorobenzene (CAS: 1456511-69-5) represents a highly specialized scaffold where the fluorine atom at position 3 is sterically "sandwiched" between two methoxy groups (positions 2 and 4).[1] This structural motif creates a distinct electronic environment compared to standard dimethoxybenzenes.[1]

Key Differentiator: Unlike its non-fluorinated analogs, where the position between the two methoxy groups (C3) is the primary site for electrophilic attack and lithiation, this compound has that "sweet spot" blocked by fluorine.[1] This forces reactivity to the outer positions (C5 and C6), altering regioselectivity and requiring modified synthetic strategies.[1]

Comparative Reactivity Analysis

The following table contrasts the target compound with its closest structural analogs to highlight the functional shifts caused by the specific substitution pattern.

Table 1: Reactivity Matrix vs. Analogs[1]
FeatureTarget: 1-Chloro-2,4-dimethoxy-3-fluorobenzene Analog A: 1-Chloro-2,4-dimethoxybenzene Analog B: 1-Chloro-3-fluoro-4-methoxybenzene
Electronic Core Electron-rich (2 OMe), but inductively deactivated by F and Cl.[1]Highly electron-rich (2 OMe).[1] Activated core.Moderately activated (1 OMe).[1]
EAS Selectivity Exclusive C5. The C3 site is blocked by F. C6 is sterically hindered by Cl.[1]C5 (Major) / C3 (Minor). C3 is electronically favored (ortho to 2 OMe) but sterically crowded.[1]C6 or C2. Directed by OMe (ortho/para).[1]
Lithiation (DoM) C5 (Kinetic). Directed by OMe-4.[1] The "internal" C3 site is blocked.[1]C3 (Exclusive). The position between two OMe groups is 100x more acidic.[1]C2 (Ortho to OMe).
Suzuki Coupling Challenging. Cl is flanked by OMe-2.[1] Requires active catalysts (e.g., Buchwald precatalysts).[1]Moderate. Cl is flanked by OMe-2.[1]Facile. Cl is less sterically hindered.[1]
SNAr Potential Low. Ring is too electron-rich.[1] F is trapped between donors.[1]Negligible. No leaving group at activated positions.Moderate. F is displaceable if activating groups are present.[1]

Mechanistic Deep Dive

The Regioselectivity Switch (Lithiation)

In standard resorcinol dimethyl ethers (Analog A), treating with n-BuLi results in deprotonation at C3 because the proton is flanked by two directing OMe groups (Synergistic Effect).[1]

In 1-Chloro-2,4-dimethoxy-3-fluorobenzene , C3 is occupied by Fluorine.[1]

  • Consequence: The base must choose between C5 (ortho to OMe-4) and C6 (ortho to Cl-1).[1]

  • Outcome: OMe is a superior Directing Metalation Group (DMG) compared to Cl.[1] Therefore, lithiation occurs predominantly at C5 , allowing for functionalization (e.g., formylation, borylation) at the position para to the chlorine.[1]

Visualization of Reactivity Pathways[1]

ReactivityPathways cluster_legend Mechanism Key Target 1-Chloro-2,4-dimethoxy- 3-fluorobenzene Lithiation Lithiation (n-BuLi) Target->Lithiation -78°C, THF Coupling Pd-Catalyzed Coupling Target->Coupling Ar-B(OH)2, Pd(dppf)Cl2 Li_Intermediate C5-Lithio Species (Ortho to OMe) Lithiation->Li_Intermediate Directed by OMe-4 Biaryl Product B: C1-Biaryl Coupling->Biaryl Oxidative Addition at C1-Cl BoronicAcid Product A: C5-Boronic Acid Li_Intermediate->BoronicAcid + B(OiPr)3 / H3O+ Block C3 Position Blocked by F

Figure 1: Divergent reaction pathways. The C3-F block forces lithiation to C5, while the C1-Cl remains the handle for cross-coupling.[1]

Experimental Protocols

The following protocols are designed to validate the reactivity claims, specifically the site-selective functionalization.

Protocol A: Selective C5-Borylation (Lithiation Route)

Objective: To install a boronic ester at the C5 position, leveraging the OMe-directing effect.[1]

  • Setup: Flame-dry a 100 mL Schlenk flask and flush with Argon.

  • Dissolution: Dissolve 1-Chloro-2,4-dimethoxy-3-fluorobenzene (1.0 eq, 5 mmol) in anhydrous THF (25 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes.

    • Note: Maintain temperature below -70 °C to prevent benzyne formation (via elimination of LiCl).[1]

  • Equilibration: Stir at -78 °C for 1 hour. The solution typically turns pale yellow.[1]

  • Quench: Add triisopropyl borate (1.2 eq) rapidly.

  • Workup: Allow to warm to room temperature, then quench with saturated NH₄Cl. Extract with EtOAc.[1]

  • Result: Yields the 5-boronic acid derivative (precursor to complex scaffolds).

Protocol B: Suzuki-Miyaura Coupling at C1

Objective: To utilize the Cl handle for biaryl bond formation despite steric hindrance from OMe-2.[1]

  • Catalyst System: Use Pd(dppf)Cl₂[1]·DCM (3 mol%) or Pd₂(dba)₃ / SPhos (for difficult substrates).[1] The bulky SPhos ligand helps overcome the steric hindrance of the ortho-OMe group.[1]

  • Conditions:

    • Solvent: 1,4-Dioxane / Water (4:1).[1]

    • Base: K₃PO₄ (3.0 eq).[1]

    • Temperature: 90 °C.

  • Procedure: Degas solvents thoroughly.[1] Combine aryl chloride, boronic acid (1.2 eq), base, and catalyst.[1] Heat for 4-12 hours.[1]

  • Observation: Conversion is generally slower than non-hindered chlorides; monitoring by HPLC is recommended.[1]

Strategic Applications in Drug Design

This scaffold is particularly valuable for:

  • Metabolic Blocking: The C3-F atom blocks a potential site of metabolic oxidation (P450 hydroxylation) that would occur at the electron-rich C3 position in the non-fluorinated parent.[1]

  • Conformational Locking: The "sandwich" pattern (OMe-F-OMe) creates a rigid local conformation due to electrostatic repulsion between the lone pairs of Oxygen and Fluorine, potentially improving binding affinity in protein pockets.[1]

References

  • Compound Identification: 1-Chloro-2,4-dimethoxy-3-fluorobenzene.[1] CAS Registry Number 1456511-69-5.[1]

  • Boronic Acid Derivative: 3-Fluoro-2,4-dimethoxyphenylboronic acid.[2][3][4][5] CAS Registry Number 949146-39-8.[3][4] [1]

  • General Reactivity of Haloarenes: Schlosser, M. (2005).[1] "The 2,4-Relation: A Rule of Thumb for the Regioselectivity of Arene Deprotonations." Angewandte Chemie International Edition. (Explains the directing power of OMe vs Cl).

  • Suzuki Coupling Sterics: Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. (Guidance on overcoming ortho-substitution hindrance).

Sources

A Comparative Guide to the X-ray Crystal Structure of Halogenated Dimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Aromatic Structures

Halogenated aromatic compounds, including substituted dimethoxybenzenes, are fundamental building blocks in medicinal chemistry and materials science.[1][2] The nature and position of halogen and methoxy substituents on the benzene ring profoundly influence the molecule's electronic properties, lipophilicity, and intermolecular interactions. These factors, in turn, dictate its biological activity and solid-state properties. X-ray crystallography provides the definitive, atomic-level map of the three-dimensional structure of these molecules in the solid state, offering invaluable insights for rational drug design and materials engineering.[3]

This guide will focus on the comparative analysis of crystal structures within this family of compounds, highlighting how subtle changes in substitution patterns can lead to significant differences in crystal packing and intermolecular forces.

The Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and an understanding of the underlying chemical principles. The following sections detail the critical stages of this workflow.

Synthesis of Substituted Dimethoxybenzenes

The synthesis of halogenated dimethoxybenzene derivatives typically involves multi-step pathways starting from simpler aromatic precursors.[1] For instance, the synthesis of a compound like 1-Chloro-2,3-dimethoxy-4-fluorobenzene, an isomer of our primary topic, might involve the initial creation of a dimethoxyfluorobenzene core, followed by regioselective chlorination.[1] The choice of synthetic route is crucial as it can influence the purity of the final product, which is a critical factor for successful crystallization.

A general synthetic approach for a related compound, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, involved the nitration of 2-fluoro-1,4-dimethoxybenzene.[4] This highlights a common strategy of modifying a commercially available, substituted benzene ring.

The Art of Crystallization: Obtaining X-ray Quality Crystals

The most critical and often challenging step in X-ray crystallography is obtaining a single, well-ordered crystal of suitable size and quality. Recrystallization is the primary technique for purifying solid organic compounds and for growing single crystals.[5][6] The fundamental principle relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.[7]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][6] A systematic approach involves testing the solubility of a small amount of the compound in various solvents.

  • Dissolution: The impure compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated solution.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, a hot filtration step is performed to remove them.

  • Slow Cooling: The saturated solution is allowed to cool slowly and undisturbed.[6][7] This slow cooling is paramount for the growth of large, well-ordered crystals rather than a precipitate. Supersaturation may occur, and crystallization can be induced by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[6]

  • Crystal Isolation: Once crystallization is complete, the crystals are isolated from the mother liquor by vacuum filtration.[7]

  • Washing and Drying: The isolated crystals are washed with a small amount of ice-cold solvent to remove any adhering impurities and then dried.[5][7]

Different recrystallization methods can be employed, such as slow evaporation, vapor diffusion, and solvent layering, to find the optimal conditions for crystal growth.[8][9]

Experimental Workflow for Crystallization and X-ray Diffraction

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent Solvent Screening Purification->Solvent Dissolution Dissolution in Hot Solvent Solvent->Dissolution Cooling Slow Cooling & Crystal Growth Dissolution->Cooling Isolation Crystal Isolation & Drying Cooling->Isolation Mounting Crystal Mounting Isolation->Mounting Data Data Collection (Diffractometer) Mounting->Data Processing Data Processing & Structure Solution Data->Processing Refinement Structure Refinement Processing->Refinement Analysis Structural Analysis & Comparison Refinement->Analysis Final Structure

Caption: Workflow from synthesis to structural analysis.

X-ray Diffraction: Illuminating the Molecular Structure

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. This non-destructive technique provides precise information about the atomic arrangement within the crystal.[10]

Key Steps in X-ray Diffraction Analysis:

  • Crystal Mounting: A single crystal is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on the arrangement of atoms. The crystal is rotated to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial electron density map is used to build a model of the molecule. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Comparative Structural Analysis: A Case Study Approach

In the absence of a crystal structure for 1-Chloro-2,4-dimethoxy-3-fluorobenzene, we will discuss the principles of comparative structural analysis by considering hypothetical data and drawing parallels with related, known structures. The key is to understand how different substituents influence molecular conformation and crystal packing.

Intramolecular Geometry

The first level of comparison involves examining the bond lengths, bond angles, and torsion angles within the molecule. For substituted benzenes, it is important to analyze the planarity of the benzene ring and the orientation of the methoxy groups. The presence of bulky substituents can cause steric strain, leading to distortions from ideal geometries.

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is governed by a delicate balance of intermolecular forces. In halogenated dimethoxybenzenes, several types of interactions are expected to play a crucial role:

  • Hydrogen Bonds: While classic hydrogen bond donors may be absent, weak C-H···O and C-H···F hydrogen bonds can be significant in directing the crystal packing.

  • Halogen Bonds: The chlorine and fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen.

  • π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are aligned.

  • Van der Waals Forces: These non-specific interactions contribute to the overall stability of the crystal lattice.

The substitution pattern dramatically influences these interactions. For example, the positions of the methoxy groups can either facilitate or hinder π-π stacking. Similarly, the location of the halogen atoms will dictate the geometry of potential halogen bonds. Studies on related methoxy-substituted compounds have shown that differences in substitution can lead to vastly different packing motifs, which in turn affect the material's properties.[11]

Hypothetical Comparison of Crystal Packing

Let's consider two hypothetical derivatives, Derivative A (with a substitution pattern that allows for strong π-π stacking) and Derivative B (where steric hindrance from the substituents prevents close packing of the aromatic rings).

FeatureDerivative ADerivative B
Dominant Interaction π-π StackingC-H···O Hydrogen Bonds
Crystal Packing Herringbone or LamellarMore complex, less dense packing
Calculated Density HigherLower
Melting Point Likely HigherLikely Lower

This comparative table illustrates how crystallographic data can be used to rationalize macroscopic properties.

Molecular Interactions Diagram

G cluster_molecule 1-Chloro-2,4-dimethoxy-3-fluorobenzene cluster_interactions Potential Intermolecular Interactions C6H2 Benzene Ring Cl Cl C6H2->Cl F F C6H2->F OCH3_1 OCH3 C6H2->OCH3_1 OCH3_2 OCH3 C6H2->OCH3_2 PiPi π-π Stacking C6H2->PiPi interacts via XB Halogen Bonds (Cl/F...O) Cl->XB participate in F->XB participate in HB C-H...O/F Hydrogen Bonds OCH3_1->HB acceptors for OCH3_2->HB acceptors for CrystalPacking Crystal Packing & Properties HB->CrystalPacking XB->CrystalPacking PiPi->CrystalPacking VdW Van der Waals Forces VdW->CrystalPacking

Caption: Key molecular features and their resulting intermolecular interactions.

Conclusion and Future Directions

While the crystal structure of 1-Chloro-2,4-dimethoxy-3-fluorobenzene remains to be determined, the principles and methodologies outlined in this guide provide a robust framework for its future analysis and for the comparative study of related halogenated aromatic compounds. The interplay of synthesis, crystallization, and high-resolution X-ray diffraction is essential for elucidating the structure-property relationships in this important class of molecules. Future work should focus on the successful crystallization of the title compound and a systematic crystallographic study of its derivatives to build a comprehensive understanding of how substituent effects govern their solid-state architecture. This knowledge is critical for the continued development of novel pharmaceuticals and advanced materials.

References

  • Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved March 7, 2024, from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved March 7, 2024, from [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved March 7, 2024, from [Link]

  • Recrystallization. --->. (n.d.). Retrieved March 7, 2024, from [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. (n.d.). Retrieved March 7, 2024, from [Link]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC. (2020, December 30). Retrieved March 7, 2024, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (2022, May 16). Retrieved March 7, 2024, from [Link]

  • 1-Chloro-2,4-difluorobenzene | C6H3ClF2 | CID 137001 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

  • 1-Chloro-2,4-dimethoxybenzene - NIST WebBook. (n.d.). Retrieved March 7, 2024, from [Link]

  • 1-Chloro-2,4-dimethoxybenzene | C8H9ClO2 | CID 138905 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

  • Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene - Google Patents. (n.d.).
  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. (2018, February 20). Retrieved March 7, 2024, from [Link]

  • Fluoro-chloro-benzene derivatives - Google Patents. (n.d.).
  • 1-Chloro-3-fluorobenzene - Chem-Impex. (n.d.). Retrieved March 7, 2024, from [Link]

  • 1-(4-Chloro-1,1-dimethoxybutyl)-4-fluorobenzene - CAS Common Chemistry. (n.d.). Retrieved March 7, 2024, from [Link]

  • Di- and tetramethoxy benzothienobenzothiophenes: substitution position effects on the intermolecular interactions, crystal packing and transistor properties - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved March 7, 2024, from [Link]

  • Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones - MDPI. (2025, November 15). Retrieved March 7, 2024, from [Link]

Sources

A Comparative Guide to the Synthetic Validation of 1-Chloro-2,4-dimethoxy-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and materials science, the precise architecture of a molecule is paramount. The polysubstituted aromatic compound, 1-Chloro-2,4-dimethoxy-3-fluorobenzene, presents a unique substitution pattern with significant potential as a versatile building block. However, a standardized, peer-reviewed synthesis for this specific molecule is not readily found in the chemical literature. This guide, therefore, moves beyond a simple recitation of established protocols. Instead, we will engage in a critical, experience-driven analysis to propose and compare two plausible synthetic pathways. Our approach is grounded in fundamental principles of organic chemistry, drawing upon established methodologies for analogous transformations to provide a robust framework for its successful synthesis.

Retrosynthetic Analysis: Devising a Logical Approach

A retrosynthetic analysis of the target molecule reveals several possible disconnections. The key challenge lies in the regioselective introduction of the four substituents onto the benzene ring. The directing effects of the methoxy, fluoro, and chloro groups will be the determining factor in the success of any proposed synthesis.[1][2][3] Methoxy groups are strongly activating and ortho-, para-directing, while halogens are deactivating yet also ortho-, para-directing.[4][5][6] This interplay of electronic effects must be carefully managed to achieve the desired 1,2,3,4-substitution pattern.

Two primary retrosynthetic strategies emerge, centered on the late-stage introduction of either the chlorine or the fluorine atom.

G target 1-Chloro-2,4-dimethoxy-3-fluorobenzene pathA_intermediate 2,4-Dimethoxy-3-fluoroaniline target->pathA_intermediate Sandmeyer Reaction pathB_intermediate 1-Chloro-2,4-dimethoxyaniline target->pathB_intermediate Balz-Schiemann or similar fluorination

Caption: Retrosynthetic analysis of 1-Chloro-2,4-dimethoxy-3-fluorobenzene.

Pathway A: Late-Stage Chlorination via Sandmeyer Reaction

This pathway prioritizes the construction of a highly substituted aniline precursor, followed by the introduction of the chlorine atom in the final step using the Sandmeyer reaction. This is a classic and reliable method for the conversion of an aryl amine to an aryl halide.[7][8][9][10]

Proposed Synthesis of Pathway A

G A 1,4-Dimethoxy-2-fluorobenzene B 1,4-Dimethoxy-2-fluoro-5-nitrobenzene A->B Nitration HNO₃, H₂SO₄ C 2,4-Dimethoxy-3-fluoroaniline B->C Reduction Fe, HCl or H₂, Pd/C D 1-Chloro-2,4-dimethoxy-3-fluorobenzene C->D Sandmeyer Reaction 1. NaNO₂, HCl 2. CuCl

Caption: Proposed synthetic pathway A for 1-Chloro-2,4-dimethoxy-3-fluorobenzene.

Step-by-Step Experimental Protocol for Pathway A

Step 1: Nitration of 1,4-Dimethoxy-2-fluorobenzene

The starting material, 1,4-dimethoxy-2-fluorobenzene, is commercially available. Its nitration is expected to proceed at the 5-position, directed by the powerful ortho-, para-directing methoxy groups and the ortho-, para-directing, albeit deactivating, fluorine atom.

  • Procedure: To a stirred solution of 1,4-dimethoxy-2-fluorobenzene (1.0 eq.) in glacial acetic acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.1 eq.). Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto ice and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography.

Step 2: Reduction of 1,4-Dimethoxy-2-fluoro-5-nitrobenzene

The nitro group is then reduced to an amine. Standard reduction conditions should be effective.

  • Procedure: To a solution of 1,4-dimethoxy-2-fluoro-5-nitrobenzene (1.0 eq.) in ethanol, add iron powder (3.0 eq.) and concentrated hydrochloric acid (catalytic amount). Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and filter through a pad of celite. Concentrate the filtrate and dissolve the residue in ethyl acetate. Wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the aniline derivative, which can be used in the next step without further purification.

Step 3: Sandmeyer Reaction of 2,4-Dimethoxy-3-fluoroaniline

The final step is the conversion of the aniline to the corresponding chloride via a Sandmeyer reaction.

  • Procedure: Dissolve 2,4-dimethoxy-3-fluoroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0 °C. To this stirred suspension, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C. In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the cuprous chloride solution. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous magnesium sulfate. The crude product can be purified by column chromatography to afford 1-chloro-2,4-dimethoxy-3-fluorobenzene.

Pathway B: Late-Stage Fluorination

An alternative approach involves the introduction of the fluorine atom at a later stage. This pathway would necessitate the synthesis of a chlorinated and methoxylated aniline precursor.

Proposed Synthesis of Pathway B

G E 1-Chloro-2,4-dimethoxybenzene F 1-Chloro-2,4-dimethoxy-5-nitrobenzene E->F Nitration HNO₃, H₂SO₄ G 1-Chloro-2,4-dimethoxyaniline F->G Reduction Fe, HCl or H₂, Pd/C H 1-Chloro-2,4-dimethoxy-3-fluorobenzene G->H Balz-Schiemann Reaction 1. NaNO₂, HBF₄ 2. Heat

Caption: Proposed synthetic pathway B for 1-Chloro-2,4-dimethoxy-3-fluorobenzene.

Step-by-Step Experimental Protocol for Pathway B

Step 1: Nitration of 1-Chloro-2,4-dimethoxybenzene

The commercially available 1-chloro-2,4-dimethoxybenzene is nitrated. The directing effects of the two methoxy groups will favor substitution at the 5-position.

  • Procedure: Following a similar procedure to Pathway A, Step 1, react 1-chloro-2,4-dimethoxybenzene with a nitrating mixture of nitric and sulfuric acids in glacial acetic acid at low temperature.

Step 2: Reduction of 1-Chloro-2,4-dimethoxy-5-nitrobenzene

The nitro group is reduced to an amine using standard conditions.

  • Procedure: Similar to Pathway A, Step 2, reduce the nitro compound with iron powder and hydrochloric acid in ethanol.

Step 3: Balz-Schiemann Reaction of 1-Chloro-2,4-dimethoxyaniline

The introduction of fluorine can be achieved via the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt.[11]

  • Procedure: Dissolve 1-chloro-2,4-dimethoxyaniline (1.0 eq.) in a solution of tetrafluoroboric acid (HBF₄) at 0 °C. To this solution, add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C. The precipitated diazonium tetrafluoroborate salt is filtered, washed with cold water, cold methanol, and then ether, and dried under vacuum. The dry salt is then carefully heated until nitrogen evolution ceases. The resulting crude product is purified by distillation or column chromatography to yield 1-chloro-2,4-dimethoxy-3-fluorobenzene.

Comparative Analysis of Proposed Pathways

FeaturePathway A: Late-Stage ChlorinationPathway B: Late-Stage Fluorination
Starting Material 1,4-Dimethoxy-2-fluorobenzene1-Chloro-2,4-dimethoxybenzene
Number of Steps 33
Key Transformation Sandmeyer ReactionBalz-Schiemann Reaction
Potential Advantages - The Sandmeyer reaction is generally high-yielding and tolerant of various functional groups.[7][8] - The regioselectivity of the initial nitration is well-controlled by the existing substituents.- The Balz-Schiemann reaction is a classic method for introducing fluorine.[11] - The starting material is readily available.
Potential Disadvantages - Handling of diazonium salts requires care. - Copper waste is generated.- Diazonium tetrafluoroborate salts can be explosive when dry and require careful handling. - The thermal decomposition step may require optimization to maximize yield and minimize side products.
Predicted Overall Yield Moderate to GoodModerate

Conclusion and Recommendation

Both proposed pathways offer viable routes to the synthesis of 1-Chloro-2,4-dimethoxy-3-fluorobenzene. Pathway A, employing a late-stage Sandmeyer reaction, is likely the more robust and higher-yielding approach due to the generally more favorable reaction conditions and outcomes of the Sandmeyer reaction compared to the Balz-Schiemann reaction. The directing groups in the initial nitration step of Pathway A also strongly favor the desired isomer.

Pathway B remains a valid alternative, particularly if the starting material for Pathway A is difficult to procure. However, the handling of potentially explosive diazonium tetrafluoroborate salts in the Balz-Schiemann reaction necessitates stringent safety precautions.

Ultimately, the choice of synthetic route will depend on the specific resources and expertise available in the laboratory. The experimental protocols provided herein are based on well-established transformations and should serve as a strong starting point for the successful synthesis of 1-Chloro-2,4-dimethoxy-3-fluorobenzene.[12][13][14][15][16][17]

References

  • ACS Publications. (2013). An Alternative Role for Acetylenes: Activation of Fluorobenzenes toward Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Simple English Wikipedia. (2022). Sandmeyer reaction. [Link]

  • YouTube. (2014). Synthesis of Substituted Benzenes. [Link]

  • Scilit. (1982). Nucleophilic aromatic substitution; kinetics of fluorine-18 substitution reactions in polyfluorobenzenes. Isotopic exchange between 18F− and polyfluorobenzenes in dimethylsulfoxide. A kinetic study. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Google Patents. (n.d.). EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene.
  • TOBIAS-lib. (2006). The nucleophilic aromatic substitution by [18 F]fluoride and its applications to the synthesis of model precursors for the multi step synthesis of the PET-tracer 6-[18 F]Fluoro-L-DOPA. [Link]

  • RSC Publishing. (2024). Al 2 O 3 promoted mechanochemical nucleophilic aromatic substitution. RSC Mechanochemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • YouTube. (2013). Synthesis of poly-substituted benzenes. [Link]

  • RSC Publishing. (n.d.). One-step synthesis of polysubstituted benzene derivatives by multi-component cyclization of α-bromoacetate, malononitrile and aromatic aldehydes. Chemical Communications. [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction (video). [Link]

  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2004). 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. PubMed. [Link]

  • ResearchGate. (n.d.). Reaction of 2,5-dimethoxy-4-chloronitrobenzene with sodium sulfide. [Link]

  • University of Illinois Urbana-Champaign. (2009). Chem 263 Oct. 6, 2009 Electrophilic Substitution of Substituted Benzenes Resonance Effect Inductive Effect C=C, π system Singl. [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. [Link]

  • Organic Syntheses. (n.d.). "Fluorobenzene". [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

Sources

Comparative Technical Guide: Fluorinated vs. Non-Fluorinated Dimethoxybenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between standard dimethoxybenzenes (DMBs), specifically 1,2-dimethoxybenzene (Veratrole), and their fluorinated analogues (F-DMBs). The introduction of fluorine into the DMB scaffold is not merely a structural modification but a functional transformation that alters the electronic landscape , metabolic fate , and electrochemical window of the molecule.

Key Takeaways:

  • Metabolic Stability: Fluorination at the C4 position effectively blocks para-hydroxylation, a primary metabolic soft spot, significantly extending half-life (

    
    ).
    
  • Redox Potential: In energy storage applications, fluorinated alkoxy chains shift the oxidation potential anodically (by >0.4 V), enabling higher voltage redox flow batteries (RFBs).

  • Lipophilicity: While fluorine is lipophilic, its electron-withdrawing nature modulates the pKa of neighboring groups and alters membrane permeability in non-linear ways compared to the non-fluorinated parent.

Physicochemical Profiling

The fundamental difference between DMB and F-DMB lies in the high electronegativity of fluorine (3.98 Pauling scale) compared to hydrogen (2.20). This creates a strong inductive effect (


) that pulls electron density away from the aromatic ring, stabilizing the Highest Occupied Molecular Orbital (HOMO).
Table 1: Comparative Physicochemical Metrics[1][2][3]
Property1,2-Dimethoxybenzene (DMB)4-Fluoro-1,2-dimethoxybenzene (F-DMB)Impact of Fluorination
Molecular Weight 138.16 g/mol 156.15 g/mol +18 Da (negligible steric penalty)
Boiling Point 206–207 °C~195–200 °C (Predicted)Reduced polarizability lowers London dispersion forces.
LogP (Oct/Water) ~1.6 – 1.8~1.9 – 2.1Slight increase in lipophilicity; improved membrane penetration.
Hammett

-0.27 (Methoxy group)+0.06 (Fluorine)Shifts ring from electron-rich to moderately electron-deficient.
Oxidation Potential ~1.1 V vs Ag/AgCl~1.3 – 1.5 V vs Ag/AgClAnodic shift; harder to oxidize, more stable radical cation.

Application I: Energy Storage (Redox Flow Batteries)

In non-aqueous Redox Flow Batteries (RFBs), DMB derivatives are used as catholytes (positive electrolyte). The primary failure mode of non-fluorinated DMBs is the instability of the radical cation formed during charging, which leads to irreversible dimerization or nucleophilic attack.

Case Study: Fluorinated Alkoxy Chains (ANL-C46 vs. ANL-C2)

Research by Argonne National Laboratory demonstrated that fluorinating the alkoxy side chains (rather than the ring directly) yields superior performance.

  • Reference Compound (ANL-C2): 1,4-di-tert-butyl-2,5-dimethoxybenzene.

  • Fluorinated Alternative (ANL-C46): 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene.

Performance Data:

  • Voltage Increase: ANL-C46 exhibits a redox potential of 1.06 V vs Ag/Ag+, compared to 0.65 V for ANL-C2.

  • Stability: The charged radical cation of ANL-C46 has a half-life of ~276 hours , nearly double that of ANL-C2 (~162 hours).

Experimental Protocol: Cyclic Voltammetry (CV) for Redox Potential

Objective: Determine the reversible oxidation potential (


) and electrochemical stability window.
  • Electrolyte Preparation: Dissolve 10 mM of the analyte (DMB or F-DMB) in 0.1 M TBAPF

    
     (Tetrabutylammonium hexafluorophosphate) in dry acetonitrile (MeCN).
    
  • Cell Setup: Use a standard three-electrode glass cell.

    • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.

    • Counter Electrode: Platinum wire.

    • Reference Electrode: Ag/Ag+ (0.01 M AgNO

      
       in MeCN).
      
  • Degassing: Purge solution with Argon for 10 minutes to remove dissolved oxygen (which quenches radical cations).

  • Measurement: Scan from 0.0 V to 1.8 V at a rate of 100 mV/s.

  • Analysis:

    • Identify the anodic peak current (

      
      ) and cathodic peak current (
      
      
      
      ).
    • Calculate

      
      .
      
    • Criteria: A ratio of

      
       indicates chemical reversibility (stable radical cation).
      
Diagram: Electrochemical Stabilization Mechanism

The following diagram illustrates how fluorination lowers the HOMO energy, requiring higher voltage to oxidize but protecting the resulting radical cation from decomposition.

RedoxMechanism DMB Neutral DMB (Electron Rich) Oxidation Oxidation (-1 e-) DMB->Oxidation Charge Radical Radical Cation (DMB•+) Oxidation->Radical Decomp Dimerization/Decomposition (Irreversible Loss) Radical->Decomp Non-Fluorinated (High Reactivity) Stable Stabilized Radical (Long Cycle Life) Radical->Stable Fluorinated (EWG Stabilization) Stable->DMB Discharge (+1 e-)

Caption: Fluorination stabilizes the radical cation state (green path), preventing the irreversible decomposition (red path) common in non-fluorinated DMBs.

Application II: Medicinal Chemistry (Metabolic Stability)

In drug discovery, the 1,2-dimethoxybenzene moiety (veratrole) is a common pharmacophore but suffers from rapid clearance. The primary metabolic pathways are O-demethylation (exposing a phenol) and aromatic hydroxylation at the para position relative to the methoxy groups.

The "Metabolic Block" Strategy

Replacing the C4-hydrogen with fluorine exploits the strength of the C-F bond (116 kcal/mol) vs. the C-H bond (99 kcal/mol). The C-F bond is virtually inert to Cytochrome P450 (CYP) oxidation.

  • Mechanism: CYP enzymes typically abstract a hydrogen atom or transfer oxygen to an electron-rich ring. Fluorine's electron withdrawal deactivates the ring towards electrophilic attack by the CYP oxo-iron species.

  • Result: This forces the enzyme to metabolize the molecule via slower, secondary pathways, effectively increasing the drug's half-life (

    
    ) and bioavailability.
    
Experimental Protocol: Microsomal Stability Assay

Objective: Compare the intrinsic clearance (


) of DMB vs. F-DMB.
  • Preparation: Prepare 10 mM stock solutions of DMB and F-DMB in DMSO.

  • Incubation:

    • Mix test compound (1 µM final conc.) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final) to start the reaction.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately add ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent ion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Diagram: Metabolic Pathway Divergence

This diagram visualizes how fluorine blocks the primary "soft spot" for metabolism.

Metabolism Substrate_H 1,2-Dimethoxybenzene (Veratrole) CYP CYP450 (Oxidation) Substrate_H->CYP Substrate_F 4-Fluoro-1,2-dimethoxybenzene Substrate_F->CYP Path_H Para-Hydroxylation (Fast) CYP->Path_H Substrate H Path_F C-F Blockade (Metabolically Inert) CYP->Path_F Substrate F Clearance Rapid Clearance (Low Bioavailability) Path_H->Clearance Stable Extended Half-Life (High Bioavailability) Path_F->Stable

Caption: Fluorine substitution at the C4 position blocks the fast hydroxylation pathway, diverting metabolism and extending the compound's stability.

References

  • Zhang, L., et al. (2022). "Fluorination Enables Simultaneous Improvements of a Dialkoxybenzene-Based Redoxmer for Nonaqueous Redox Flow Batteries." ACS Applied Materials & Interfaces. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry. Link

  • Hagder, K. W., et al. (2018). "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-2,4-dimethoxy-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 1-Chloro-2,4-dimethoxy-3-fluorobenzene. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of best practices.

Section 1: Hazard Assessment and Chemical Profile

Core Principle: The presence of chlorine and fluorine on the benzene ring suggests that this compound should be treated as a hazardous substance. Incomplete combustion of chlorinated aromatic compounds can lead to the formation of highly toxic byproducts like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[6][7] Therefore, proper disposal is critical to prevent environmental contamination.

Table 1: Inferred Hazard Profile for 1-Chloro-2,4-dimethoxy-3-fluorobenzene

Hazard ClassificationAnticipated RiskRationale and Recommended Precautions
Acute Toxicity May be harmful if inhaled, swallowed, or in contact with skin.[8]Avoid generating vapors or mists. Handle in a well-ventilated area, preferably a chemical fume hood.[9]
Skin Corrosion/Irritation Causes skin irritation.[1][2]Avoid contact with skin. Wear appropriate chemical-resistant gloves and a lab coat.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Wear chemical splash goggles or a face shield.[8]
Flammability Likely a flammable or combustible liquid.[1][2]Keep away from heat, sparks, open flames, and other ignition sources.[2][10] Store in a designated flammable storage cabinet.[11][12]
Aquatic Toxicity Potentially harmful or toxic to aquatic life with long-lasting effects.[13][14]Prevent release to the environment. Do not dispose of down the drain.[10][15]

Section 2: Regulatory Framework for Disposal

Disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[16]

Causality: 1-Chloro-2,4-dimethoxy-3-fluorobenzene is a halogenated organic compound.[4][5] Spent solvents and residues containing such chemicals are often classified as "F-listed" hazardous wastes if they meet certain criteria.[17][18] This classification mandates specific handling, storage, and disposal protocols.

Table 2: Potential RCRA Hazardous Waste Codes

Waste CodeDescriptionApplicability to 1-Chloro-2,4-dimethoxy-3-fluorobenzene Waste
F001 Spent halogenated solvents used in degreasing.[19][20]Applies if the chemical is used as a solvent for degreasing purposes.
F002 Spent halogenated solvents used for purposes other than degreasing.[19][20]Most likely applicable if the chemical is used as a solvent in a synthesis or purification process.
U-listed Wastes Discarded commercial chemical products.If pure, unused 1-Chloro-2,4-dimethoxy-3-fluorobenzene must be discarded, it could potentially be classified as a U-listed waste, though a specific listing does not exist.

Self-Validating System: Always consult with your institution's Environmental Health and Safety (EHS) department. They will provide the final determination on waste characterization and assign the correct waste codes based on local and federal regulations.[15]

Section 3: Personal Protective Equipment (PPE) and Safety

A robust PPE protocol is your primary defense against chemical exposure. The selection of PPE must be based on a thorough risk assessment of the procedures involving 1-Chloro-2,4-dimethoxy-3-fluorobenzene.

Expert Insight: The choice of glove material is critical. Not all polymers provide adequate protection against all chemicals. Halogenated solvents can be particularly aggressive in permeating or degrading common glove materials.[9]

Table 3: Recommended PPE for Handling and Disposal

PPE ItemSpecificationRationale
Hand Protection Nitrile rubber gloves are a common starting point, but double-gloving may be necessary for extended contact.[9] For significant exposure, consider heavier-duty gloves like Viton™ or ensure frequent changes of nitrile gloves.Halogenated compounds can permeate nitrile gloves. Always consult the manufacturer's chemical resistance chart.[9][21][22][23][24]
Eye Protection ANSI-approved chemical splash goggles.[9]Protects against splashes and vapors that can cause serious eye irritation.[1]
Skin and Body Protection A fully buttoned, flame-resistant lab coat.[9] Full-length pants and closed-toe shoes are mandatory.[9]Provides a barrier against incidental skin contact and protects from potential fire hazards.
Respiratory Protection Not typically required when working in a certified chemical fume hood.[9] If a hood is unavailable or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[25][26]Protects against inhalation of potentially harmful vapors.[27]

Section 4: Spill Management Protocol

Immediate and correct response to a spill is crucial to mitigate hazards. The procedure varies significantly based on the size of the spill.

Workflow for Spill Response

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill Small Spill (<100 mL, contained) assess->small_spill  Small large_spill Large Spill (>100 mL or outside hood) assess->large_spill  Large don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->don_ppe evacuate Evacuate Immediate Area large_spill->evacuate absorb Cover with Inert Absorbent (Vermiculite, Sand) don_ppe->absorb collect Collect Debris with Non-Sparking Tools absorb->collect package_waste Place in Labeled, Sealed Container for Hazardous Waste collect->package_waste clean_area Clean Spill Area with Soap and Water package_waste->clean_area report_small Report to EHS clean_area->report_small alert Alert Colleagues & Activate Alarm if Necessary evacuate->alert isolate Isolate the Area (Close Doors) alert->isolate call_ehs Call EHS/Emergency Response Immediately isolate->call_ehs await_arrival Await Arrival of Trained Responders call_ehs->await_arrival

Caption: Workflow for responding to a chemical spill.

Step-by-Step Protocol for a Small, Contained Spill (e.g., inside a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, and a lab coat.[9]

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to cover the spill. Do not use combustible materials like paper towels.

  • Collection: Once absorbed, carefully collect the material using non-sparking tools (e.g., plastic scoop).[1][10]

  • Packaging: Place the contaminated absorbent material into a heavy-duty plastic bag or a designated solid waste container. Seal it, and label it clearly as "Hazardous Waste" with the full chemical name.

  • Decontamination: Wipe down the spill area with a soap and water solution.

  • Dispose of PPE: Place contaminated gloves and any other disposable PPE into the hazardous waste container.

  • Report: Inform your lab supervisor and EHS office of the incident.

Section 5: Approved Disposal Procedures

The final step is the proper collection and transfer of waste for disposal. The guiding principle is segregation . Halogenated organic waste must be kept separate from non-halogenated waste.[15]

Causality: The cost and method of disposal for halogenated waste are significantly different from non-halogenated waste.[15] Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize acidic gases (like HCl and HF) produced during combustion.[3] Mixing waste streams increases disposal costs and can create regulatory complications.

Decision Flowchart for Proper Disposal Path

Disposal_Decision_Flowchart start Waste Generated (1-Chloro-2,4-dimethoxy-3-fluorobenzene) is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste primarily solid? (Contaminated labware, absorbents) is_liquid->is_solid No liquid_container Use designated, compatible Halogenated Liquid Waste Container is_liquid->liquid_container Yes solid_container Use designated, compatible Halogenated Solid Waste Container is_solid->solid_container Yes label_liquid Attach Hazardous Waste Label. List all constituents and percentages. liquid_container->label_liquid store_liquid Store in a secondary container in a well-ventilated, designated satellite accumulation area. label_liquid->store_liquid contact_ehs Contact EHS for Waste Pickup store_liquid->contact_ehs label_solid Attach Hazardous Waste Label. List all contaminants. solid_container->label_solid store_solid Store in a designated satellite accumulation area. label_solid->store_solid store_solid->contact_ehs incineration EHS arranges for transport to a licensed TSDF for High-Temperature Incineration contact_ehs->incineration

Caption: Decision-making process for chemical waste disposal.

Step-by-Step Disposal Protocol:

  • Select Container: Use a designated hazardous waste container that is compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container is typically appropriate for liquids. Avoid metal cans, as acids formed from the degradation of halogenated solvents can cause corrosion.[9]

  • Segregate Waste: Do not mix this waste with non-halogenated solvents.[15]

  • Label Correctly: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label. Clearly write the full chemical name, "1-Chloro-2,4-dimethoxy-3-fluorobenzene," and estimate the concentration. List any other components of the waste stream.

  • Keep Closed: Keep the waste container securely closed at all times, except when adding waste.[15]

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation. The container should be placed in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.

  • Arrange Pickup: Once the container is full, or if you will no longer be generating this type of waste, contact your institution's EHS department to schedule a waste pickup. Do not pour waste down the drain under any circumstances.[12]

Primary Disposal Method: High-Temperature Incineration

The EPA recommends high-temperature incineration as the preferred treatment technology for halogenated organic wastes.[3] This process involves combustion at temperatures typically exceeding 850°C, which is necessary to ensure the complete thermal decomposition of the chlorinated aromatic structure.[7] This process prevents the formation of toxic byproducts and is equipped with scrubbers to manage the resulting acid gases.[3][28]

By adhering to these scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold our collective responsibility to protect the environment.

References

  • Lee, W.J., Takeda, N., & Takatsuki, H. (2008). Control of chlorinated aromatic compounds from a municipal solid waste incinerator using limestone addition. Toxicological & Environmental Chemistry, 69(3-4). Retrieved from [Link]

  • Boergesson, H., & Oestman, C. (2001). Chloroaromatic formation in incineration processes. PubMed. Retrieved from [Link]

  • Chen, J., et al. (2023). Methodological Insights into the Occurrence, Conversion, and Control of Polychlorinated Dibenzo-p-Dioxins/Dibenzofurans from Waste Incineration. MDPI. Retrieved from [Link]

  • Environmental Protection Agency. Waste Code - RCRAInfo. EPA.gov. Retrieved from [Link]

  • Hoffman, R.V., et al. (1990). Mechanism of chlorination of aromatic compounds adsorbed on the surface of fly ash from municipal incinerators. Environmental Science & Technology, 24(11). Retrieved from [Link]

  • Fischer, J.F., Lorenz, W.L., & Bahadir, M.B. (1992). Leaching behaviour of chlorinated aromatic compounds from fly ash of waste incinerators. Chemosphere, 25(4). Retrieved from [Link]

  • Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPS. Retrieved from [Link]

  • Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Retrieved from [Link]

  • Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. EPA.gov. Retrieved from [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Fluorobenzene. Carl ROTH. Retrieved from [Link]

  • WMSolutions.com. F List - Hazardous Wastes From Non-Specific Sources. WMSolutions.com. Retrieved from [Link]

  • National Center for Biotechnology Information. 1-Chloro-2-fluorobenzene. PubChem. Retrieved from [Link]

  • De La Salle University. Hazardous Waste Codes. De La Salle University. Retrieved from [Link]

  • MG Chemicals. (2023). Safety Data Sheet. MG Chemicals. Retrieved from [Link]

  • Environmental Protection Agency. RCRA Hazardous Waste F list. EPA.gov. Retrieved from [Link]

  • Princeton University, Environment, Health and Safety. 7.2 Organic Solvents. Princeton University. Retrieved from [Link]

  • Kerbl. Chemical resistant gloves. Kerbl. Retrieved from [Link]

  • Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts. Retrieved from [Link]

  • BINGOLD. Chemical resistance list - disposable gloves. BINGOLD. Retrieved from [Link]

  • ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. Retrieved from [Link]

  • Medicom. Chemical Resistance Reference Chart. Medicom. Retrieved from [Link]

  • Biosolve. (2024). Safety data sheet - 1-Chloro-3-fluorobenzene. Biosolve. Retrieved from [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. Gloves By Web. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1926.55 - Gases, vapors, fumes, dusts, and mists. OSHA.gov. Retrieved from [Link]

  • Conn Maciel Carey LLP. (2024). OSHA Chemical Storage Requirements. Conn Maciel Carey LLP. Retrieved from [Link]

  • Justrite. (2024). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Justrite. Retrieved from [Link]

  • DuraLabel. (2021). OSHA Rules for Hazardous Chemicals. DuraLabel. Retrieved from [Link]

  • University of Washington, Environmental Health & Safety. Halogenated Solvents. University of Washington. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 1-Chloro-2,4-dimethoxy-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Precautionary Mandate

As researchers in drug development, we often handle intermediates where specific toxicological data is sparse. 1-Chloro-2,4-dimethoxy-3-fluorobenzene is a halogenated aromatic ether.[1][2][3] While specific LD50 data may be absent from public registries, its structural analogs (fluorinated anisoles and chlorobenzenes) dictate a strict safety protocol.[1]

The Scientific Reality: The presence of the fluorine atom at the C3 position, adjacent to electron-donating methoxy groups, increases the compound's lipophilicity (LogP ~2.7–2.8). This enhances dermal permeability compared to non-fluorinated analogs.[1][2] Therefore, standard "compliance" PPE is insufficient; we must engineer a barrier against enhanced bioavailability.[1][2]

Hazard Identification & Risk Profile

Based on Structure-Activity Relationships (SAR) of halogenated anisoles.

Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Irritant H315 Causes skin irritationLipophilic absorbtion into the stratum corneum; defatting action.[1][2]
Eye Irritant H319 Causes serious eye irritationDirect chemical insult to corneal epithelium.[1][2]
STOT-SE H335 Respiratory irritationMucosal irritation upon inhalation of vapors/aerosols.[1][2]
Sensitizer Warning Potential Skin SensitizerHalogenated aromatics can act as haptens, inducing immune response over time.[2]

The PPE Matrix: Barrier Selection Logic

This section moves beyond "wear gloves" to specify permeation dynamics.

A. Hand Protection (Critical Control Point)

The Challenge: Chlorinated aromatics can swell standard nitrile rubber, reducing breakthrough time.[1][2] The fluorine substituent further facilitates transport across non-polar matrices.[1][2]

  • Primary Recommendation: Double-Gloving Technique [2]

    • Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).[1][2]

    • Outer Layer: 6-8 mil (0.15-0.20 mm) Extended Cuff Nitrile or Neoprene.[1][2]

    • Rationale: The outer layer provides chemical resistance; the inner layer acts as a visual indicator and final barrier during doffing.[2]

    • Change Frequency: Immediately upon splash; every 60 minutes of continuous use.

B. Respiratory Protection

The Challenge: Volatility is moderate (BP ~211°C), but synthesis often involves elevated temperatures or vacuum manifolds which increase vapor pressure.[1][2]

  • Primary Control: Fume Hood (LEV)

    • Face velocity: 0.5 m/s (100 fpm).[1][2]

    • Sash height: <18 inches.[1][2]

  • Secondary (Spill/Outside Hood):

    • Respirator: Half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1][2]

    • Note: P100 filters alone are useless against vapors.[1][2]

C. Ocular & Body Protection[4][5][6]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1][2] Safety glasses are insufficient due to the potential for wicking around the frame during splashes.

  • Body: Chemical-resistant lab coat (poly-cotton blend minimum; Tyvek® arm sleeves recommended for scale-up >10g).[1][2]

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing

Static charge is a common issue with fluorinated solids.[1]

  • Engineering Control: Place the balance inside the fume hood or a powder containment enclosure.[1][2]

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the spatula and weighing boat to prevent "flying" powder, which creates inhalable dust.[1][2]

  • Transfer: Dissolve the solid immediately in the reaction solvent (e.g., DCM or THF) to lower the risk of airborne dispersion.[1]

Phase 2: Reaction & Synthesis[1][2][7]
  • Temperature Control: If heating >50°C, use a closed system with a reflux condenser and an inert gas line (Nitrogen/Argon) vented to the hood exhaust.[1][2]

  • Sampling: Do not remove aliquots with open pipettes. Use a septum and syringe technique to maintain containment.[1][2]

Phase 3: Quenching & Workup

The most dangerous phase due to exotherms and solvent vapors.

  • PPE Check: Inspect outer gloves for swelling/degradation before starting workup.[2]

  • Segregation: Perform phase separation in a separatory funnel inside the hood.

  • Waste: Aqueous layers must be checked for pH; organic layers containing the product must be treated as Halogenated Organic Waste .[1][2]

Waste Disposal & Decontamination

Crucial Logistics: Halogenated waste is significantly more expensive to dispose of than non-halogenated waste.[1][2][4] Segregation is vital for cost and safety.[1][2]

  • Stream A: Halogenated Organics (Red Tag)[1]

    • Contains: 1-Chloro-2,4-dimethoxy-3-fluorobenzene, DCM, Chloroform.[1][2]

    • Do not mix with Acetone/Methanol waste streams.[1][2]

  • Decontamination of Glassware:

    • Rinse 3x with Acetone (collect in Halogenated waste).[1][2]

    • Soak in base bath (KOH/Isopropanol) only after primary rinse to prevent formation of reactive intermediates.[1][2]

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" decision points based on PPE integrity.

SafetyWorkflow Start Start: Risk Assessment CheckControls Check Engineering Controls (Fume Hood Velocity > 100fpm) Start->CheckControls PPE_Select Select PPE: Double Nitrile Gloves + Goggles CheckControls->PPE_Select Handling Handling / Synthesis (Inside Hood) PPE_Select->Handling SpillCheck Spill or Splash? Handling->SpillCheck MinorSpill Minor Splash on Glove SpillCheck->MinorSpill Yes (Glove) MajorSpill Major Spill (>10mL) SpillCheck->MajorSpill Yes (Bench/Floor) Disposal Disposal: Halogenated Waste Stream SpillCheck->Disposal No (Process Complete) Doffing Immediate Doffing: 1. Remove Outer Glove 2. Inspect Inner Glove MinorSpill->Doffing Evac Evacuate Area Alert Safety Officer MajorSpill->Evac Doffing->PPE_Select Re-don New Gloves

Figure 1: Operational decision tree for handling halogenated aromatic ethers. Note the recursive loop for glove replacement upon minor splashes.

References

  • PubChem. (2025).[1][2] 1-Chloro-2,4-difluorobenzene (Analogous Compound Safety Data). National Library of Medicine.[1][2] [Link]

  • Mikatavage, M., et al. (1984).[1][2][5] Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal.[1][2][5] [Link]

  • Temple University EHRS. (2025).[1][2] Halogenated Solvents in Laboratories: Segregation and Disposal Guidelines. [Link] (General landing for verified EHRS protocols)[1]

Sources

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